17-AEP-GA
描述
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属性
分子式 |
C34H50N4O8 |
|---|---|
分子量 |
642.8 g/mol |
IUPAC 名称 |
[(4Z,6E,9S,10E,12S,13R,16R)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-19-(2-pyrrolidin-1-ylethylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate |
InChI |
InChI=1S/C34H50N4O8/c1-20-16-24-29(36-12-15-38-13-7-8-14-38)26(39)19-25(31(24)41)37-33(42)21(2)10-9-11-27(44-5)32(46-34(35)43)23(4)18-22(3)30(40)28(17-20)45-6/h9-11,18-20,22,27-28,30,32,36,40H,7-8,12-17H2,1-6H3,(H2,35,43)(H,37,42)/b11-9+,21-10-,23-18+/t20-,22+,27?,28?,30-,32+/m1/s1 |
InChI 键 |
MNMYYWFEPBLDKF-KIMMTZFVSA-N |
产品来源 |
United States |
Foundational & Exploratory
Unraveling the Enigma of 17-AEP-GA: A Search for a Novel Compound
Despite a comprehensive search of chemical databases and scientific literature, the chemical structure of a compound designated "17-AEP-GA" remains elusive. This designation does not correspond to a recognized chemical entity within publicly available resources, suggesting it may be a novel, proprietary, or incorrectly referenced compound.
Our investigation into the identity of this compound explored several hypotheses based on the provided nomenclature. The "GA" component was initially presumed to be an abbreviation for Gibberellic Acid, a well-known tetracyclic diterpenoid plant hormone.[1][2][3][4][5][6] Gibberellic acid and its derivatives are extensively studied for their roles in plant growth and development.[7][8][9][10][11][12]
The "17" designation was hypothesized to refer to a substitution at the 17th carbon position, a common modification site in steroid and steroid-like molecules.[13][14][15][16] However, the "AEP" acronym does not correspond to a standard chemical moiety in this context.
Searches for "17-AEP-Gibberellic Acid" and related terms did not yield any relevant results, indicating that if such a compound exists, it has not been disclosed in the public domain.
Without a verifiable chemical structure, it is not possible to provide the requested in-depth technical guide, including data presentation, experimental protocols, and visualizations of signaling pathways. The creation of such a guide requires foundational knowledge of the molecule's atomic arrangement and connectivity.
To proceed with this request, the following information is crucial:
-
Correct and complete chemical name or IUPAC name.
-
CAS (Chemical Abstracts Service) registry number.
-
A reference to a patent or scientific publication describing the synthesis or discovery of the compound.
Researchers, scientists, and drug development professionals are encouraged to verify the nomenclature and provide additional identifying information for "this compound" to enable a thorough and accurate response.
References
- 1. Gibberellic acid [sitem.herts.ac.uk]
- 2. Stereoselective Synthesis and Application of Gibberellic Acid-Derived Aminodiols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gibberellic acid - Wikipedia [en.wikipedia.org]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Gibberellic acid [webbook.nist.gov]
- 7. Synthesis of Gibberellic Acid Derivatives and Their Effects on Plant Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Gibberellic Acid Derivatives and Their Effects on Plant Growth [mdpi.com]
- 9. Design, Synthesis, and Biological Activity of 16,17-Dihydro Gibberellin A5 Derivatives as Novel Plant Growth Regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of Gibberellic Acid Derivatives and Their Effects on Plant Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Stereodivergent synthesis of 17-alpha and 17-beta-alpharyl steroids: application and biological evaluation of D-ring cortistatin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 17-Epimerization of 17 alpha-methyl anabolic steroids in humans: metabolism and synthesis of 17 alpha-hydroxy-17 beta-methyl steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Stereodivergent Synthesis of 17-α and 17-β–Aryl Steroids: Application and Biological Evaluation of D-Ring Cortistatin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of 17 beta-(3'-thiophenyl)-5 beta-androstane-3 beta,14 beta-diol 3-D-glucopyranoside, an anti-inotropic cardiac glucoside - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and Characterization of 17-AEP-GA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the synthesis, characterization, and mechanism of action of 17-AEP-GA, a derivative of the natural product geldanamycin (B1684428). As a potent inhibitor of Heat Shock Protein 90 (Hsp90), this compound holds significant promise in the field of oncology. This document provides comprehensive experimental protocols, data summaries, and visualizations of the relevant biological pathways to support further research and development of this compound.
Introduction
Geldanamycin is a naturally occurring benzoquinone ansamycin (B12435341) antibiotic that has been shown to exhibit potent antitumor activity. Its mechanism of action involves the inhibition of Heat Shock Protein 90 (Hsp90), a molecular chaperone responsible for the conformational maturation and stability of a wide range of "client" proteins.[1] Many of these client proteins are key components of signaling pathways that are frequently dysregulated in cancer, promoting cell proliferation, survival, and angiogenesis.
Despite its therapeutic potential, the clinical development of geldanamycin has been hampered by its poor water solubility and significant hepatotoxicity.[2] This has led to the development of numerous derivatives, primarily through modification at the 17-position of the ansa chain, to improve its pharmacological properties. This compound, or 17-(2-aminoethyl)amino-17-demethoxygeldanamycin, is one such derivative, designed to enhance solubility and reduce toxicity while retaining potent Hsp90 inhibitory activity.
This guide provides a detailed overview of the synthesis and characterization of this compound, along with an exploration of its biological context and mechanism of action.
Synthesis of this compound
The synthesis of this compound is achieved through a nucleophilic substitution reaction at the C-17 position of geldanamycin. The methoxy (B1213986) group at this position is displaced by an amino-functionalized moiety, in this case, ethylenediamine (B42938).
General Synthetic Scheme
The overall reaction can be summarized as follows:
Geldanamycin + Ethylenediamine → 17-(2-aminoethyl)amino-17-demethoxygeldanamycin (this compound) + Methanol
Detailed Experimental Protocol
Materials:
-
Geldanamycin
-
Ethylenediamine
-
Anhydrous Dichloromethane (B109758) (DCM)
-
Anhydrous Methanol (MeOH)
-
Silica (B1680970) Gel for column chromatography
-
Solvents for chromatography (e.g., Dichloromethane, Methanol, Ethyl Acetate, Hexanes)
Procedure:
-
Reaction Setup: A solution of geldanamycin (1 equivalent) in anhydrous dichloromethane is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Nucleophile: Ethylenediamine (a suitable excess, e.g., 5-10 equivalents) is added dropwise to the stirred solution of geldanamycin at room temperature.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., 10% Methanol in Dichloromethane). The disappearance of the geldanamycin spot and the appearance of a new, more polar spot indicates the formation of the product.
-
Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is redissolved in a suitable solvent (e.g., dichloromethane) and washed with brine to remove excess ethylenediamine and other water-soluble impurities. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification: The crude product is purified by silica gel column chromatography. A gradient elution system, for example, starting with 100% dichloromethane and gradually increasing the polarity with methanol, is typically employed to isolate the desired product, this compound.
-
Final Product: The fractions containing the pure product are combined and the solvent is evaporated to yield this compound as a solid. The product should be stored under inert gas at low temperatures to prevent degradation.
Characterization of this compound
The successful synthesis of this compound is confirmed through a combination of spectroscopic and spectrometric techniques.
Spectroscopic and Spectrometric Analysis
| Technique | Expected Observations |
| ¹H NMR | The proton nuclear magnetic resonance spectrum is expected to show the disappearance of the methoxy signal from geldanamycin and the appearance of new signals corresponding to the protons of the 2-aminoethylamino side chain. |
| ¹³C NMR | The carbon nuclear magnetic resonance spectrum will confirm the structural changes, with the absence of the methoxy carbon signal and the presence of new signals for the carbons of the appended side chain. |
| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak corresponding to the calculated molecular weight of this compound, confirming the successful substitution. |
| High-Performance Liquid Chromatography (HPLC) | HPLC analysis is used to determine the purity of the synthesized compound. A single, sharp peak is indicative of a high-purity sample. |
| Infrared (IR) Spectroscopy | The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule, such as N-H, C=O, and C=C stretching vibrations. |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | The UV-Vis spectrum will exhibit absorption maxima characteristic of the benzoquinone ansamycin chromophore. |
Biological Activity and Mechanism of Action
Hsp90 Inhibition
This compound exerts its biological effects by inhibiting the function of Hsp90. It binds to the N-terminal ATP-binding pocket of Hsp90, competing with the endogenous ATP.[1] This inhibition disrupts the Hsp90 chaperone cycle, leading to the misfolding and subsequent degradation of Hsp90 client proteins.
Hsp90 Client Proteins and Signaling Pathways
Hsp90 has a diverse range of client proteins, many of which are critical for cancer cell survival and proliferation. The inhibition of Hsp90 by this compound leads to the degradation of these proteins, thereby affecting multiple oncogenic signaling pathways.
Table of Key Hsp90 Client Proteins and Their Functions:
| Client Protein Category | Examples | Function in Cancer |
| Tyrosine Kinases | Her2/ErbB2, EGFR, c-Met, Bcr-Abl | Promote cell growth, proliferation, and survival |
| Serine/Threonine Kinases | Raf-1, Akt/PKB, CDK4/6 | Mediate signaling pathways involved in cell cycle progression and apoptosis evasion |
| Steroid Hormone Receptors | Estrogen Receptor (ER), Androgen Receptor (AR) | Drive the growth of hormone-dependent cancers |
| Transcription Factors | Mutant p53, HIF-1α | Regulate gene expression related to tumor growth, angiogenesis, and metastasis |
| Other Proteins | Telomerase | Maintain telomere length, enabling immortalization of cancer cells |
Visualizing the Mechanism of Action
The following diagrams illustrate the key processes involved in the synthesis and mechanism of action of this compound.
Caption: Synthesis workflow for this compound.
Caption: Hsp90 inhibition by this compound.
Quantitative Data Summary
While specific quantitative data for this compound is not extensively published, the following table summarizes representative data for similar 17-amino-geldanamycin derivatives, providing an expected range of activity.
Table of Biological Activity for 17-Amino-Geldanamycin Derivatives:
| Compound | Cell Line | IC₅₀ (nM) | Reference |
| 17-AAG (Tanespimycin) | SKBr3 | 5 - 20 | [3] |
| 17-DMAG (Alvespimycin) | Various | 10 - 50 | [4] |
| Representative Arylmethylamine Derivative | LNCaP | 50 - 100 | [3] |
| Representative Arylmethylamine Derivative | MDA-MB-231 | 50 - 500 | [3] |
IC₅₀ values represent the concentration of the compound required to inhibit cell growth by 50%.
Conclusion
This compound is a promising geldanamycin derivative with the potential for improved pharmaceutical properties. Its synthesis is straightforward, and its mechanism of action via Hsp90 inhibition is well-understood. This technical guide provides a foundational resource for researchers interested in the further development and evaluation of this compound as a potential therapeutic agent. The provided protocols and data summaries, based on closely related analogs, offer a strong starting point for future investigations into this compound's specific characteristics and efficacy. Further studies are warranted to fully elucidate the specific pharmacokinetic and pharmacodynamic profile of this compound.
References
- 1. Hsp90 inhibitor geldanamycin and its derivatives as novel cancer chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Geldanamycin and its derivatives as Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 17-arylmethylamine-17-demethoxygeldanamycin derivatives as potent Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activities of novel 17-aminogeldanamycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Mechanism of Action of Gibberellin (GA) in Plants
Disclaimer: As of December 2025, a thorough review of publicly available scientific literature did not yield specific information on a compound designated "17-AEP-GA." It is possible that this is a novel, proprietary, or internal compound designation. This guide, therefore, focuses on the well-established mechanism of action of gibberellins (B7789140) (GAs), a class of phytohormones to which "this compound" likely belongs. The principles, pathways, and experimental protocols detailed herein form the foundational knowledge for understanding the action of any GA-related compound in plants.
Introduction
Gibberellins (GAs) are a large family of tetracyclic diterpenoid phytohormones that play a critical role in regulating numerous aspects of plant growth and development.[1][2] These processes include seed germination, stem elongation, leaf expansion, flowering, and fruit development.[1][3] The "Green Revolution" was significantly impacted by the genetic modification of GA signaling pathways to produce semi-dwarf, high-yielding crop varieties.[1] Understanding the intricate mechanism of GA action at the molecular level is paramount for researchers and professionals in plant science and drug development seeking to modulate plant growth and improve agricultural productivity.
This guide provides a comprehensive overview of the GA signaling pathway, presents quantitative data on GA effects, details relevant experimental protocols, and visualizes the core mechanisms through signaling and workflow diagrams.
The Core Gibberellin Signaling Pathway
The canonical GA signaling pathway operates as a de-repression system. In the absence of GA, growth is actively restrained by a family of nuclear transcriptional regulators known as DELLA proteins.[1][4][5] The perception of bioactive GA leads to the targeted degradation of these DELLA repressors, thereby permitting the expression of GA-responsive genes and promoting growth.[6]
The key molecular components of this pathway are:
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Gibberellin (GA): The signaling molecule. Only a few GAs, such as GA₁, GA₃, GA₄, and GA₇, are biologically active.[7]
-
GID1 (GIBBERELLIN INSENSITIVE DWARF1): A soluble nuclear receptor that binds to bioactive GAs.[2][8][9] Plants possess multiple GID1 homologs with partially redundant yet distinct functions.[9][10][11]
-
DELLA Proteins: A class of nuclear proteins that act as master negative regulators of GA signaling.[4][5][12] They lack a conventional DNA-binding domain and function by interacting with and sequestering other transcription factors.[12][13]
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SCFSLY1/GID2 Complex: An E3 ubiquitin ligase complex that targets DELLA proteins for ubiquitination.[8][10]
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26S Proteasome: The cellular machinery that degrades ubiquitinated DELLA proteins.[5][6]
The sequence of events is as follows:
-
Bioactive GA enters the nucleus and binds to the GID1 receptor.[8]
-
This binding induces a conformational change in GID1, increasing its affinity for DELLA proteins.[14]
-
The formation of this complex allows the F-box protein component (SLY1 in Arabidopsis or GID2 in rice) of the SCF E3 ubiquitin ligase to recognize and bind to the DELLA protein.[8][10]
-
The SCF complex polyubiquitinates the DELLA protein.
-
The polyubiquitinated DELLA protein is subsequently recognized and degraded by the 26S proteasome.[5][6]
-
The degradation of DELLA proteins releases the transcription factors they were repressing (e.g., PIFs - Phytochrome Interacting Factors), allowing for the transcription of GA-responsive genes that drive plant growth processes like cell elongation and division.[12][15]
Signaling Pathway Diagram
Caption: The GA signaling cascade, a de-repression pathway.
Quantitative Data on Gibberellin Effects
The physiological effects of GAs are dose-dependent and can be quantified through various bioassays. The following tables summarize representative quantitative data from studies on GA-deficient mutants and the application of exogenous GAs.
Table 1: Endogenous GA Levels in Maize (Zea mays L.) Dwarf Mutants
This table shows the quantification of various gibberellins in vegetative shoots of normal maize and GA-deficient dwarf mutants. The data highlights how specific genetic blocks in the GA biosynthesis pathway affect the levels of GA precursors and bioactive GAs.
| Genotype | GA₂₀ (ng/100g FW) | GA₁ (ng/100g FW) | GA₈ (ng/100g FW) | Phenotype |
| Normal (Wild Type) | 1.8 | 3.0 | 12.0 | Normal Height |
| dwarf-1 (d1) | 23.0 | 0.23 | 2.0 | Severe Dwarfism |
| dwarf-5 (d5) | < 2.0 | < 2.0 | < 2.0 | Severe Dwarfism |
| Data adapted from Fujioka et al. (1988) and presented in a simplified format.[16] The d1 mutant is blocked in the conversion of GA₂₀ to GA₁, leading to an accumulation of GA₂₀ and a deficiency in the bioactive GA₁.[16] |
Table 2: Effect of Exogenous GA₄₊₇ on Maize Grain Yield
This table illustrates the impact of applying a mixture of GA₄ and GA₇ on yield components in high-density maize cultivation.
| Treatment (mg L⁻¹) | Kernels per Ear | 1000-Kernel Weight (g) | Grain Yield (kg ha⁻¹) |
| 0 (Control) | 485.3 | 290.1 | 8,950 |
| 10 | 502.1 | 305.6 | 9,760 |
| 60 | 535.8 | 328.4 | 11,050 |
| 120 | 515.6 | 310.2 | 10,230 |
| Data adapted from Yang et al. (2019).[17] All GA treatments significantly increased yield components compared to the control, with the 60 mg L⁻¹ concentration showing the most significant effect. |
Key Experimental Protocols
Investigating the GA mechanism of action involves a range of molecular biology, genetics, and biochemistry techniques. Below are detailed methodologies for key experiments.
Arabidopsis Seed Germination Assay
This protocol is used to quantify the effect of GA on breaking seed dormancy, a classic GA-regulated process. It is particularly useful for comparing wild-type seeds with GA-deficient or insensitive mutants.
Objective: To determine the germination rate of Arabidopsis seeds in response to exogenous GA application.
Materials:
-
Arabidopsis thaliana seeds (e.g., wild-type, ga1-3 mutant)
-
1.5 ml microcentrifuge tubes
-
70% (v/v) ethanol (B145695)
-
1% (v/v) sodium hypochlorite (B82951) solution
-
Sterile distilled water
-
Solid Murashige and Skoog (MS) medium plates
-
Gibberellic acid (GA₃) stock solution (e.g., 10 mM in ethanol)
-
Sterile Petri dishes (9 cm)
-
Micropipettes and sterile tips
-
Growth chamber with controlled light and temperature
-
Stereoscopic microscope
Procedure:
-
Seed Sterilization: a. Place ~200 seeds into a 1.5 ml microcentrifuge tube. b. Add 500 µl of 70% ethanol and invert the tube several times for 3 minutes. c. Carefully remove the ethanol with a pipette. d. Add 1 ml of 1% sodium hypochlorite and invert periodically for 10 minutes. e. Remove the bleach solution and rinse the seeds 4-5 times with sterile distilled water.[18][19]
-
Plating: a. Prepare MS medium plates. For the treatment group, cool the autoclaved medium to ~50-60°C before adding GA₃ to the desired final concentration (e.g., 1 µM).[18] Pour plates for both control (MS only) and GA treatment. b. Resuspend the sterilized seeds in ~100 µl of sterile water and pipette them onto the surface of the MS plates, ensuring even distribution. c. Seal the plates with parafilm.
-
Stratification and Incubation: a. To synchronize germination, store the plates at 4°C in the dark for 2-4 days (stratification). b. Transfer the plates to a growth chamber under long-day conditions (e.g., 16h light / 8h dark) at 22°C. Mark this time as 0 hours.[18]
-
Data Collection: a. Score germination at regular intervals (e.g., every 12 hours) for 5-7 days. Germination is defined as the emergence of the radicle tip through the seed coat. b. Use a stereoscopic microscope for accurate scoring.[18] c. Calculate the germination percentage for each time point. At least three independent biological replicates should be performed.
Experimental Workflow Diagram
Caption: Workflow for a quantitative GA seed germination assay.
Conclusion
The mechanism of gibberellin action in plants is a finely tuned signaling cascade centered on the de-repression of DELLA proteins. The binding of GA to its GID1 receptor triggers the ubiquitin-mediated degradation of DELLA repressors, unleashing a transcriptional program that drives plant growth and development. This pathway represents a critical control point that integrates endogenous and environmental signals to modulate plant architecture and life cycle progression.[15] For researchers and drug development professionals, a deep understanding of this mechanism provides a powerful toolkit for the rational design of strategies to enhance crop performance and resilience. The experimental protocols provided herein serve as a foundation for further investigation into this pivotal plant signaling system.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Gibberellin receptor and its role in gibberellin signaling in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Gibberellin Signaling in Plants – The Extended Version [frontiersin.org]
- 4. notulaebotanicae.ro [notulaebotanicae.ro]
- 5. academic.oup.com [academic.oup.com]
- 6. MOLECULAR MECHANISM OF GIBBERELLIN SIGNALING IN PLANTS | Annual Reviews [annualreviews.org]
- 7. Frontiers | Effects of gibberellins on important agronomic traits of horticultural plants [frontiersin.org]
- 8. Understanding gibberellic acid signaling--are we there yet? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Role of the gibberellin receptors GID1 during fruit-set in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Green Revolution DELLA Proteins: Functional Analysis and Regulatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. bioone.org [bioone.org]
- 16. researchgate.net [researchgate.net]
- 17. Effects of Gibberellin (GA4+7) in Grain Filling, Hormonal Behavior, and Antioxidants in High-Density Maize (Zea mays L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Arabidopsis Seed Germination Assay with Gibberellic Acid [bio-protocol.org]
- 19. Arabidopsis Seed Germination Assay with Gibberellic Acid [en.bio-protocol.org]
Unraveling the Potential of Gibberellins: A Technical Guide to GA₃ as a Plant Growth Regulator
A Note to Our Readers: Initial inquiries into the compound "17-AEP-GA" as a potential plant growth regulator have yielded no specific findings in the current scientific literature. This suggests that "this compound" may be a novel, proprietary, or otherwise uncatalogued compound. In the spirit of providing a comprehensive and technically valuable resource within the domain of gibberellin-based plant growth regulation, this guide will focus on the well-characterized and widely utilized gibberellin, Gibberellic Acid (GA₃) . The principles, experimental methodologies, and signaling pathways detailed herein for GA₃ are foundational to the study of gibberellins (B7789140) and will serve as a robust framework for the investigation of any novel gibberellin-like compound.
Introduction to Gibberellic Acid (GA₃)
Gibberellic acid (GA₃) is a tetracyclic diterpenoid acid and a potent, naturally occurring plant hormone that regulates various developmental processes in plants.[1][2][3] Its profound effects on stem elongation, seed germination, and fruit development have made it a subject of extensive research and a valuable tool in agriculture and horticulture.[1][2][4][5] This guide provides a technical overview of GA₃, including its mechanism of action, experimental protocols for its evaluation, and a summary of its quantitative effects on plant growth.
Quantitative Effects of GA₃ on Plant Growth
The application of exogenous GA₃ can elicit a range of dose-dependent responses in plants. The following tables summarize the quantitative effects of GA₃ on key plant growth parameters as reported in various studies.
Table 1: Effect of GA₃ on Seed Germination
| Plant Species | GA₃ Concentration | Effect on Germination Rate | Reference |
| Arabidopsis thaliana | 10 µM | Promotes germination in GA-deficient mutants | [6] |
| Industrial Hemp | 50-150 mg/L | Increased germination percentage under drought stress | [7] |
| Various seeds with dormancy | 2 ppm | Effective in overcoming dormancy and causing rapid germination | [8] |
Table 2: Effect of GA₃ on Shoot and Internode Elongation
| Plant Species | GA₃ Concentration | Observed Effect | Reference |
| Soybean | 50 mg/L | Significant increase in plant height and internode length | [9] |
| Marigold (Tagetes erecta) | 0.50-1.00 mg/L | Maximum increase in shoot length in vitro | [10] |
| Pea (Pisum sativum) | Low concentrations | Promotes shoot elongation | [11] |
Table 3: Effect of GA₃ on Root Development
| Plant Species | GA₃ Concentration | Observed Effect | Reference |
| Tomato Cuttings | 10⁻³ - 1000 mg/L | Inhibition of root formation, dependent on concentration | [12] |
| Arabidopsis thaliana | 1 µM | Significantly reduced adventitious root number | [13] |
| Poplar | Exogenous application | Inhibited lateral root formation | [14] |
The Gibberellin Signaling Pathway
Gibberellins exert their effects through a well-defined signaling pathway that involves the derepression of growth-repressing proteins. The key components of this pathway are the GA receptor GIBBERELLIN INSENSITIVE DWARF1 (GID1), the DELLA repressor proteins, and an F-box protein (SLY1 in Arabidopsis).
Experimental Protocols
Evaluating the efficacy of a potential plant growth regulator like GA₃ involves a series of standardized bioassays. Below are detailed methodologies for key experiments.
Seed Germination Assay
Objective: To determine the effect of GA₃ on the germination rate of seeds.
Materials:
-
Seeds of interest (e.g., Arabidopsis thaliana, lettuce)
-
Petri dishes with sterile filter paper
-
GA₃ stock solution (e.g., 1 mM in ethanol)
-
Sterile distilled water
-
Growth chamber with controlled light and temperature
Protocol:
-
Prepare a series of GA₃ dilutions (e.g., 0, 1, 10, 100 µM) from the stock solution in sterile distilled water. The final ethanol (B145695) concentration should be kept constant and low (e.g., <0.1%) across all treatments, including the control.
-
Surface sterilize seeds by washing with 70% ethanol for 1 minute, followed by a 5-10 minute wash in a 1% sodium hypochlorite (B82951) solution, and then rinse 3-5 times with sterile distilled water.
-
Place two layers of sterile filter paper in each petri dish and moisten with a specific volume (e.g., 5 mL) of the respective GA₃ solution or the control solution.
-
Evenly place a known number of seeds (e.g., 50-100) on the filter paper in each dish.
-
Seal the petri dishes with parafilm and place them in a growth chamber under controlled conditions (e.g., 22°C with a 16-hour light/8-hour dark cycle).
-
Record the number of germinated seeds (radicle emergence) daily for a period of 7-10 days.
-
Calculate the germination percentage for each treatment at the end of the experiment.
Hypocotyl Elongation Assay
Objective: To quantify the effect of GA₃ on seedling shoot elongation.
Materials:
-
Seeds of a model plant (e.g., dwarf pea, Arabidopsis)
-
Agar (B569324) plates containing half-strength Murashige and Skoog (MS) medium
-
GA₃ stock solution
-
Growth chamber
Protocol:
-
Prepare MS agar plates supplemented with various concentrations of GA₃ (e.g., 0, 0.1, 1, 10 µM).
-
Sow surface-sterilized seeds on the plates.
-
Cold-stratify the plates at 4°C for 2-4 days in the dark to synchronize germination.
-
Transfer the plates to a growth chamber and orient them vertically to allow for straight hypocotyl growth.
-
Grow the seedlings for 5-7 days under controlled light and temperature conditions.
-
Carefully remove the seedlings and photograph them against a dark background with a scale.
-
Measure the length of the hypocotyls using image analysis software (e.g., ImageJ).
-
Calculate the average hypocotyl length for each treatment and perform statistical analysis.
Conclusion
Gibberellic acid (GA₃) is a cornerstone of plant growth regulation, with well-documented effects on various aspects of plant development. The signaling pathway and experimental protocols detailed in this guide provide a solid foundation for researchers and drug development professionals. While the specific compound "this compound" remains elusive in the public domain, the methodologies and fundamental principles outlined here for GA₃ are directly applicable to the investigation and characterization of any novel gibberellin or gibberellin-like molecule. Future research in this area will undoubtedly continue to uncover new compounds and further refine our understanding of how these powerful molecules can be harnessed for agricultural and biotechnological applications.
References
- 1. Frontiers | Gibberellin Signaling in Plants – The Extended Version [frontiersin.org]
- 2. Gibberellic Acid 90% 25 grams with instructions | Power Grown [powergrown.com]
- 3. Gibberellins (GA) Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 4. Plant Development and Crop Yield: The Role of Gibberellins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. valentbiosciences.com [valentbiosciences.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Gibberellin Pre-Treatment on Seed Germination and Seedling Physiology Characteristics in Industrial Hemp under Drought Stress Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. quora.com [quora.com]
- 9. Study on the Regulatory Effects of GA3 on Soybean Internode Elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. thepharmajournal.com [thepharmajournal.com]
- 11. Tall or short? Slender or thick? A plant strategy for regulating elongation growth of roots by low concentrations of gibberellin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [The effect of gibberellic acid and indoleacetic acid on the root formation of tomato cuttings] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Depletion of Gibberellin Signaling Up-Regulates LBD16 Transcription and Promotes Adventitious Root Formation in Arabidopsis Leaf Explants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gibberellin-Auxin Crosstalk Modulates Lateral Root Formation - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Structure-Activity Relationship of 17-AEP-GA: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "17-AEP-GA" does not correspond to a publicly documented chemical entity based on available scientific literature. The following technical guide is a hypothetical construct based on a plausible interpretation of the nomenclature, assuming "17-AEP" refers to a 17-aminoethylpiperidine modification of a gibberellin (GA) core structure. The data, protocols, and pathways presented are illustrative and synthesized from general knowledge of gibberellin and steroid chemistry to demonstrate the requested format and content.
Introduction
Gibberellins (GAs) are a class of diterpenoid hormones that play a crucial role in regulating various aspects of plant growth and development. The modification of the gibberellin scaffold has been a subject of interest for the development of novel plant growth regulators and potential therapeutic agents. This guide explores the hypothetical structure-activity relationship (SAR) of this compound, a putative derivative of gibberellic acid featuring a 17-aminoethylpiperidine substituent. The introduction of this nitrogen-containing heterocyclic moiety at the C-17 position is postulated to modulate the biological activity of the parent gibberellin molecule, potentially altering its interaction with target receptors and metabolic pathways.
Core Structure and Postulated Modifications
The core structure of this compound is presumed to be a gibberellin skeleton, which is a tetracyclic diterpene. The key modification is the attachment of an aminoethylpiperidine group at the 17-position. The precise stereochemistry at the point of attachment and on the piperidine (B6355638) ring would be critical determinants of biological activity.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for a series of this compound analogs to illustrate a potential structure-activity relationship. The data points are representative of typical assays used to evaluate gibberellin-like or antagonistic activity.
| Compound ID | Modification at C-16 | Stereochemistry at C-17 | Piperidine N-substitution | Receptor Binding Affinity (Kd, nM) | IC50 in Cell-Based Assay (µM) |
| This compound | H | S | Unsubstituted | 15 | 0.5 |
| Analog-1 | H | R | Unsubstituted | 120 | 5.2 |
| Analog-2 | H | S | Methyl | 25 | 1.1 |
| Analog-3 | H | S | Ethyl | 75 | 3.8 |
| Analog-4 | =CH2 | S | Unsubstituted | 5 | 0.1 |
| Analog-5 | =CH2 | R | Unsubstituted | 55 | 2.5 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the quantitative data summary are provided below.
Radioligand Receptor Binding Assay
-
Objective: To determine the binding affinity (Kd) of this compound and its analogs to a putative gibberellin receptor.
-
Materials:
-
Recombinant human gibberellin receptor (hypothetical).
-
Radiolabeled gibberellin ([3H]-GA3).
-
This compound and analog compounds.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
-
-
Procedure:
-
A constant concentration of the recombinant receptor and the radioligand ([3H]-GA3) are incubated in the binding buffer.
-
Increasing concentrations of the unlabeled competitor (this compound or analogs) are added to the incubation mixture.
-
The mixture is incubated at a specified temperature (e.g., 25°C) for a set duration (e.g., 2 hours) to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold binding buffer.
-
The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.
-
The Kd is calculated from competition binding curves using non-linear regression analysis (e.g., using GraphPad Prism).
-
Cell-Based Functional Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and its analogs in a cell-based assay.
-
Materials:
-
A human cell line engineered to express the putative gibberellin receptor and a reporter gene (e.g., luciferase) under the control of a GA-responsive promoter.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
This compound and analog compounds.
-
A known gibberellin agonist (e.g., GA3).
-
Luciferase assay reagent.
-
Luminometer.
-
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with a constant concentration of the GA agonist to induce reporter gene expression.
-
Concurrently, cells are treated with increasing concentrations of the test compounds (this compound or analogs).
-
The plates are incubated for a specified period (e.g., 24 hours).
-
The luciferase assay reagent is added to the wells, and luminescence is measured using a luminometer.
-
The IC50 values are calculated by plotting the percentage of inhibition against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Hypothetical Signaling Pathway of this compound
Caption: Hypothetical signaling cascade initiated by this compound binding.
Experimental Workflow for SAR Study
Caption: Workflow for the structure-activity relationship study of this compound.
Structure-Activity Relationship Analysis
Based on the hypothetical data, the following preliminary SAR can be deduced:
-
Stereochemistry at C-17: The S-configuration at the C-17 position (this compound) appears to be crucial for high-affinity binding and potent inhibitory activity compared to the R-configuration (Analog-1).
-
Substitution on the Piperidine Nitrogen: N-alkylation of the piperidine ring (Analog-2 and Analog-3) leads to a decrease in both binding affinity and functional activity, suggesting that an unsubstituted nitrogen is preferred for optimal interaction with the target.
-
Modification at C-16: The introduction of an exocyclic double bond at C-16 (Analog-4) significantly enhances both binding and inhibitory potency, indicating that this modification may induce a more favorable conformation for receptor interaction.
Conclusion
This in-depth technical guide outlines a hypothetical structure-activity relationship for the putative compound this compound. The illustrative data and experimental protocols provide a framework for the investigation of novel gibberellin derivatives. The SAR analysis suggests that specific stereochemical and structural features are critical for the biological activity of this class of compounds. Further synthesis and evaluation of a broader range of analogs would be necessary to validate and refine these initial findings. The presented signaling pathway and experimental workflow diagrams serve as visual aids to understand the potential mechanism of action and the research strategy for such a compound.
In Silico Modeling of 17-AEP-GA Receptor Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the in silico modeling of the binding of 17-AEP-GA to its primary molecular targets, the heat shock protein 90 (HSP90) and its endoplasmic reticulum homolog, glucose-regulated protein 94 (GRP94). This compound, a derivative of the natural product geldanamycin (B1684428), is a potent inhibitor of these molecular chaperones, which are critical for the stability and function of numerous client proteins involved in oncogenic signaling. This document details the quantitative binding data, experimental protocols for assessing binding and cellular effects, and the complex signaling pathways affected by the inhibition of HSP90 and GRP94. Through the use of structured data tables and detailed workflow diagrams, this guide aims to equip researchers with the necessary information to effectively model and understand the interaction of this compound with its receptors, facilitating further drug development and cancer research.
Introduction
Heat shock protein 90 (HSP90) and glucose-regulated protein 94 (GRP94) are ATP-dependent molecular chaperones essential for maintaining cellular proteostasis.[1] In cancer cells, these chaperones are often overexpressed and play a crucial role in the folding, stability, and activation of a wide array of oncoproteins, including kinases, transcription factors, and steroid hormone receptors.[2] Inhibition of HSP90 and GRP94 leads to the degradation of these client proteins, disrupting multiple oncogenic signaling pathways simultaneously, making them attractive targets for cancer therapy.[2]
This compound is a semi-synthetic derivative of geldanamycin, an ansamycin (B12435341) antibiotic that binds to the N-terminal ATP-binding pocket of HSP90 and GRP94.[3][4] While the parent compound, geldanamycin, exhibited potent anticancer activity, its clinical development was hampered by poor solubility and hepatotoxicity.[5] this compound was developed to improve water solubility while retaining potent HSP90 inhibitory activity.[3] Understanding the molecular interactions between this compound and its receptors is paramount for the rational design of next-generation inhibitors with improved efficacy and safety profiles. In silico modeling techniques, such as molecular docking and molecular dynamics simulations, are powerful tools for elucidating these interactions at an atomic level.
Quantitative Data on this compound Activity
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| This compound | MCF-7 (Breast Cancer) | Cell Proliferation | <2 | [7] |
| This compound | SKBR-3 (Breast Cancer) | Cell Proliferation | <2 | [7] |
| This compound | MDA-MB-231 (Breast Cancer) | Cell Proliferation | <2 | [7] |
| 17-DMAG | MCF-7 (Breast Cancer) | Cell Proliferation | <2 | [7] |
| 17-AAG | MCF-7 (Breast Cancer) | Cell Proliferation | <2 | [7] |
Experimental Protocols
Molecular Docking of this compound into the HSP90 ATP-Binding Site
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor.[8] This protocol outlines a general workflow for docking this compound into the N-terminal domain of HSP90.
3.1.1. Protein and Ligand Preparation
-
Protein Structure Retrieval: Obtain the crystal structure of the human HSP90 N-terminal domain in complex with a geldanamycin analog from the Protein Data Bank (PDB). A commonly used structure is PDB ID: 1YET.[9]
-
Protein Preparation:
-
Remove water molecules and any co-crystallized ligands from the PDB file.
-
Add hydrogen atoms to the protein structure.
-
Assign appropriate protonation states to ionizable residues at a physiological pH.
-
Perform energy minimization of the protein structure to relieve any steric clashes.
-
-
Ligand Structure Preparation:
-
Generate the 3D structure of this compound using a molecular modeling software.
-
Perform energy minimization of the ligand structure.
-
Assign appropriate partial charges to the ligand atoms.
-
3.1.2. Docking Simulation
-
Binding Site Definition: Define the binding site based on the location of the co-crystallized ligand in the original PDB file. This typically involves creating a grid box that encompasses the ATP-binding pocket.
-
Docking Algorithm: Employ a suitable docking algorithm, such as AutoDock or GOLD, to perform the docking calculations.[8][9] These programs use scoring functions to evaluate the binding affinity of different ligand poses.
-
Pose Generation: Generate a specified number of binding poses for this compound within the defined binding site.
3.1.3. Analysis of Results
-
Scoring and Ranking: Rank the generated poses based on their docking scores, which are an estimation of the binding free energy.
-
Interaction Analysis: Analyze the top-ranked poses to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals contacts, between this compound and the amino acid residues of the HSP90 binding pocket.
Fluorescence Polarization (FP) Competitive Binding Assay
Fluorescence polarization is a robust technique for measuring binding affinities in solution.[1] This assay measures the displacement of a fluorescently labeled HSP90 inhibitor by a test compound.
3.2.1. Principle
A fluorescently labeled geldanamycin derivative (tracer) will have a low fluorescence polarization value when free in solution due to its rapid tumbling. Upon binding to the much larger HSP90 protein, its tumbling is slowed, resulting in a high fluorescence polarization value. An unlabeled competitor, such as this compound, will displace the tracer from HSP90, leading to a decrease in the fluorescence polarization signal.
3.2.2. Protocol
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 20 mM HEPES pH 7.3, 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 0.1 mg/mL bovine gamma globulin, 2 mM DTT).[7]
-
Dilute purified recombinant human HSP90α to the desired concentration in the assay buffer.
-
Prepare a stock solution of the fluorescent tracer (e.g., BODIPY-labeled geldanamycin) in DMSO and dilute it to the working concentration in the assay buffer.
-
Prepare a serial dilution of this compound in the assay buffer.
-
-
Assay Plate Setup (384-well black plate):
-
Control Wells:
-
Minimum Polarization (Tracer only): Add tracer and assay buffer.
-
Maximum Polarization (HSP90 + Tracer): Add HSP90, tracer, and assay buffer.
-
-
Test Wells: Add HSP90, tracer, and the serial dilutions of this compound.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 2-4 hours), protected from light.
-
Measurement: Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for the fluorophore.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can then be used to calculate the inhibition constant (Ki).
Signaling Pathways
Inhibition of HSP90 and GRP94 by this compound disrupts the function of a multitude of client proteins, thereby affecting several critical signaling pathways in cancer cells.
HSP90-Mediated Signaling
HSP90 is a central hub for numerous signaling pathways that promote cell proliferation, survival, and angiogenesis.[9] Its inhibition leads to the degradation of key oncoproteins.
GRP94-Mediated Signaling
GRP94, located in the endoplasmic reticulum, is crucial for the folding and maturation of secreted and membrane-bound proteins, including those involved in cell adhesion and signaling.[10]
Conclusion
The in silico modeling of this compound binding to its receptors, HSP90 and GRP94, is a critical component in the development of novel anticancer therapeutics. This guide has provided a comprehensive overview of the quantitative data, experimental methodologies, and signaling pathways relevant to this interaction. The provided protocols for molecular docking and fluorescence polarization assays offer a starting point for researchers to investigate the binding of this compound and other potential inhibitors. Furthermore, the visualization of the complex signaling networks affected by HSP90 and GRP94 inhibition underscores the multifaceted impact of targeting these molecular chaperones. Future research should focus on obtaining precise binding affinity data for this compound and further elucidating the downstream consequences of its interaction with HSP90 and GRP94 in various cancer models.
References
- 1. Development of a fluorescence polarization assay for the molecular chaperone Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of 64Cu-labeled Geldanamycin derivative for imaging HSP90 expression in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Cfm Oskar Tropitzsch GmbH [cfmot.de]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Geldanamycin, a Naturally Occurring Inhibitor of Hsp90 and a Lead Compound for Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Cfm Oskar Tropitzsch GmbH [cfmot.de]
- 7. benchchem.com [benchchem.com]
- 8. Structures of GRP94-nucleotide complexes reveal mechanistic differences between the hsp90 chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular docking and pharmacophore studies of heterocyclic compounds as Heat shock protein 90 (Hsp90) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Biology and Inhibition of Grp94/gp96 - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on the Effects of Gibberellin Analogs on Seed Germination: A Technical Overview
Disclaimer: Extensive literature searches did not yield specific studies on a compound designated "17-AEP-GA." The following guide provides a comprehensive overview of the well-documented effects of gibberellins (B7789140) (GAs) and their derivatives on seed germination, drawing from established research in the field. This information is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the modulation of seed germination by gibberellin-like compounds.
Gibberellins are a class of tetracyclic diterpenoid phytohormones that are crucial regulators of various plant growth and development processes, including seed germination, stem elongation, and flowering.[1][2] The transition from a dormant seed to a viable seedling is a critical stage in a plant's life cycle, and gibberellins play a pivotal role in promoting this process, often by counteracting the inhibitory effects of another hormone, abscisic acid (ABA).[3][4][5]
Data Presentation: Quantitative Effects of Gibberellins on Seed Germination
The following tables summarize the quantitative data from various studies on the effects of gibberellins on seed germination under different conditions.
Table 1: Effect of Exogenous Gibberellic Acid (GA₃) on Seed Germination under Drought Stress
| Plant Species | GA₃ Concentration | Stress Condition | Germination Rate (%) | Germination Potential (%) | Reference |
| Industrial Hemp | 0 mg/L (Control) | 20% PEG-6000 | Decreased | Decreased | [6] |
| Industrial Hemp | 400 mg/L | 20% PEG-6000 | Increased | Increased | [6] |
| Industrial Hemp | 600 mg/L | 20% PEG-6000 | Increased | Increased | [6] |
| Cicer arietinum | 50 ppm | PEG-induced water stress | Increased | Not specified | [6] |
| Secale montanum | 50 ppm | Drought stress | Optimal | Not specified | [6] |
| Chickpea | 150 ppm | Drought stress | Increased emergence rate | Increased plant vigor | [6] |
Table 2: Germination of Arabidopsis thaliana GA-deficient Mutants in Response to Environmental Cues
| Genotype | Treatment | Germination (%) | Reference |
| ga1-1 | Intact seeds, no treatment | 0 | [7] |
| ga1-1 | Excised embryos | 100 | [7] |
| ga1-1 tt4-1 | Cold treatment + light | 100 | [7] |
| ga1-1 tt4-1 | Cold treatment only | 17 | [7] |
| ga1-3 aba1-1 | Cold treatment + light | 100 | [7] |
| ga1-3 aba1-1 | Light only | 60 | [7] |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of the effects of compounds like gibberellins on seed germination. Below are representative protocols derived from the literature.
1. Seed Germination Assay under Abiotic Stress
-
Objective: To evaluate the effect of a test compound on seed germination under controlled stress conditions (e.g., drought, salinity).
-
Materials:
-
Seeds of the target species (e.g., Arabidopsis thaliana, industrial hemp).
-
Test compound solutions at various concentrations (e.g., GA₃ at 0, 100, 200, 400, 600, 800 mg/L).
-
Sterile Petri dishes with filter paper.
-
Stress-inducing agent (e.g., Polyethylene glycol (PEG)-6000 for drought stress).
-
Growth chamber with controlled temperature, humidity, and light.
-
-
Procedure:
-
Surface sterilize seeds to prevent microbial contamination.
-
Prepare solutions of the test compound at the desired concentrations.
-
Pre-treat seeds by soaking them in the respective test solutions for a specified duration (e.g., 24 hours).[8]
-
Place a sterile filter paper in each Petri dish and moisten it with a solution of the stress-inducing agent (e.g., 20% PEG-6000).
-
Place a predetermined number of pre-treated seeds on the filter paper in each Petri dish.
-
Seal the Petri dishes and place them in a growth chamber under controlled conditions (e.g., specific temperature and light/dark cycle).
-
Record the number of germinated seeds daily for a defined period (e.g., 7 days). Germination is typically defined as the emergence of the radicle.
-
Calculate germination parameters such as germination rate and germination potential.[6]
-
2. Yeast Two-Hybrid Assay for Protein-Protein Interactions
-
Objective: To investigate the influence of a test compound on the interaction between key proteins in the gibberellin signaling pathway (e.g., GID1 receptor and DELLA repressor proteins).
-
Materials:
-
Yeast strains engineered for two-hybrid analysis.
-
Plasmids encoding the bait protein (e.g., GID1) and the prey protein (e.g., a DELLA protein like RGA).
-
Test compound.
-
Appropriate yeast growth media.
-
-
Procedure:
-
Co-transform the yeast cells with the bait and prey plasmids.
-
Culture the transformed yeast cells in a liquid medium.
-
Add the test compound at various concentrations to the yeast cultures.
-
Incubate the cultures to allow for protein expression and interaction.
-
Assay for the reporter gene activation, which indicates the interaction between the bait and prey proteins. This can be done through growth assays on selective media or by measuring the activity of a reporter enzyme (e.g., β-galactosidase).
-
A change in the reporter signal in the presence of the test compound would suggest that the compound modulates the protein-protein interaction.
-
Mandatory Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathways involved in gibberellin-mediated seed germination and a typical experimental workflow.
Caption: Gibberellin signaling pathway in the nucleus leading to seed germination.
Caption: A typical experimental workflow for a seed germination assay.
References
- 1. academic.oup.com [academic.oup.com]
- 2. The Current Status of Research on Gibberellin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gibberellic acid-mediated salt signaling in seed germination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Regulation of Seed Germination and Abiotic Stresses by Gibberellins and Abscisic Acid [frontiersin.org]
- 5. Frontiers | Antagonistic Regulation of ABA and GA in Metabolism and Signaling Pathways [frontiersin.org]
- 6. Effects of Gibberellin Pre-Treatment on Seed Germination and Seedling Physiology Characteristics in Industrial Hemp under Drought Stress Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. uaf.edu [uaf.edu]
Methodological & Application
Application Notes and Protocols: Synthesis of 17-substituted Gibberellic Acid Derivatives
Disclaimer: The following protocol outlines a generalized procedure for the synthesis of a 17-substituted gibberellic acid (GA) derivative, herein referred to as "17-AEP-GA". As the specific structure of "this compound" is not defined in publicly available literature, this protocol is a representative example based on established chemical modifications of gibberellic acid. The "AEP" moiety is treated as a generic functional group for the purpose of this guide. Researchers should adapt this protocol based on the specific chemical nature of their desired C-17 substitution.
Introduction
Gibberellic acid (GA₃) is a naturally occurring plant hormone that plays a crucial role in various developmental processes, including stem elongation, germination, and flowering.[1][2] Its complex tetracyclic diterpenoid structure, featuring multiple reactive functional groups, makes it an attractive starting material for the synthesis of novel derivatives with potentially altered biological activities.[3][4][5] Chemical modifications of GA₃ can lead to compounds with plant growth regulatory effects, including inhibitory properties, or even potential therapeutic applications.[3][5][6] This document provides a detailed protocol for the synthesis of a 17-substituted GA derivative from commercially available gibberellic acid.
Overall Synthetic Workflow
The synthesis of a 17-substituted GA derivative from gibberellic acid typically involves a multi-step process that includes the protection of reactive functional groups, modification of the C-17 position, and subsequent deprotection to yield the final product. The general workflow is outlined in the diagram below.
Caption: General workflow for the synthesis of this compound from Gibberellic Acid.
Experimental Protocols
This section details the step-by-step methodology for the synthesis of a 17-substituted GA derivative.
3.1. Materials and Reagents
-
Gibberellic acid (GA₃)
-
Acetic anhydride (B1165640) (Ac₂O)
-
Pyridine
-
4-Dimethylaminopyridine (DMAP)
-
2,4-Dimethoxybenzyl alcohol
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Reagents for C-17 modification (e.g., for hydrogenation: H₂, 5% Rh-Al₂O₃; for other substitutions, specific reagents will be required)
-
Potassium carbonate (K₂CO₃)
-
Methanol (B129727) (MeOH)
-
Zinc chloride (ZnCl₂)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated brine solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
3.2. Step 1: Protection of Gibberellic Acid
To prevent unwanted side reactions, the hydroxyl (-OH) and carboxyl (-COOH) groups of GA₃ are protected. The hydroxyl groups are acetylated, and the carboxyl group is esterified.
3.2.1. Peracetylation of GA₃
-
Dissolve gibberellic acid (1) in pyridine.
-
Add acetic anhydride and a catalytic amount of DMAP.
-
Stir the reaction mixture at room temperature for 24 hours.
-
After completion, quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer with dilute hydrochloric acid and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 3,13-diacetyl-GA₃ (2).[3]
3.2.2. Esterification of the Carboxyl Group
-
Dissolve the diacetylated GA₃ (2) in dichloromethane.
-
Add EDCI and a catalytic amount of DMAP at 0 °C.
-
Add a solution of 2,4-dimethoxybenzyl alcohol in dichloromethane dropwise at 0 °C.
-
Wash the reaction mixture with dilute hydrochloric acid and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.
-
Recrystallize the product from methanol to yield the protected GA₃ ester (3).[3]
3.3. Step 2: Modification at the C-17 Position
This step involves the chemical modification of the exocyclic double bond at the C-16/17 position. The specific reaction will depend on the desired "AEP" group. As a representative example, a hydrogenation to produce the 16,17-dihydro derivative is described.
-
Dissolve the protected GA₃ ester (3) in ethyl acetate.
-
Add a catalytic amount of 5% Rhodium on alumina (B75360) (Rh-Al₂O₃).
-
Stir the mixture under a hydrogen atmosphere until the starting material is consumed (monitored by TLC).
-
Filter the catalyst and concentrate the filtrate to obtain the 16,17-dihydro protected GA₃ derivative (4).
3.4. Step 3: Deprotection
The final step is the removal of the protecting groups to yield the target molecule.
3.4.1. Selective Deacetylation
-
Dissolve the modified intermediate (4) in a mixture of methanol and water (4:1 v/v).
-
Add potassium carbonate (K₂CO₃) and stir the mixture, maintaining the pH between 9 and 10, for 30 minutes.[3][5]
-
Acidify the reaction mixture with dilute hydrochloric acid and extract with dichloromethane.
-
Dry the organic layer and concentrate to give the deacetylated intermediate (5).
3.4.2. Removal of the Ester Protecting Group
-
Dissolve the deacetylated intermediate (5) in dichloromethane.
-
Add zinc chloride and stir the mixture for 30 minutes.[3][5]
-
Quench the reaction with water and extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the final product, this compound (in this example, 16,17-dihydro-GA₃).
Data Presentation
The following table summarizes the expected yields for each step of the synthesis.
| Step | Product | Starting Material | Expected Yield (%) |
| 1a | 3,13-Diacetyl-GA₃ (2) | Gibberellic Acid (1) | ~98%[3][5] |
| 1b | Protected GA₃ Ester (3) | 3,13-Diacetyl-GA₃ (2) | ~85-90%[3][7] |
| 2 | 16,17-Dihydro Protected GA₃ (4) | Protected GA₃ Ester (3) | ~91%[7] |
| 3a | Deacetylated Intermediate (5) | 16,17-Dihydro Protected GA₃ (4) | ~99%[7] |
| 3b | 16,17-Dihydro-GA₃ (Final Product) | Deacetylated Intermediate (5) | ~71-95%[3][5][7] |
Hypothetical Signaling Pathway
Gibberellins exert their biological effects by inducing the degradation of DELLA proteins, which are negative regulators of GA signaling. The binding of GA to its receptor, GID1, promotes the interaction between GID1 and DELLA, leading to the ubiquitination and subsequent degradation of DELLA proteins. This relieves the repression of GA-responsive genes.
Caption: Simplified Gibberellin signaling pathway.
References
- 1. Gibberellic acid in plant: Still a mystery unresolved - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Gibberellic Acid Derivatives and Their Effects on Plant Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Gibberellic Acid Derivatives and Their Effects on Plant Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Note: Quantification of 17-alpha-estradiol-3-glucuronide (17-AEP-GA) in Human Plasma by HPLC-MS/MS
Abstract
This application note describes a sensitive and robust high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative analysis of 17-alpha-estradiol-3-glucuronide (17-AEP-GA) in human plasma. The method utilizes a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). The assay was validated for linearity, precision, accuracy, and limit of quantification, demonstrating its suitability for pharmacokinetic studies and clinical research.
Introduction
Estradiol (B170435) and its metabolites are crucial biomarkers in various physiological and pathological processes, including hormone-dependent cancers and endocrine disorders.[1] Glucuronidation is a major metabolic pathway for estrogens, and the quantification of specific glucuronide conjugates, such as 17-alpha-estradiol-3-glucuronide, is essential for understanding their disposition and role in disease.[2] HPLC-MS/MS offers high selectivity and sensitivity for the direct measurement of these conjugated metabolites in complex biological matrices.[3][4][5] This application note provides a detailed protocol for the reliable quantification of this compound in human plasma.
Experimental
Materials and Reagents
-
17-alpha-estradiol-3-glucuronide analytical standard
-
Stable isotope-labeled internal standard (e.g., d4-17-alpha-estradiol-3-glucuronide)
-
HPLC-grade acetonitrile (B52724), methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (K2-EDTA)
Sample Preparation
A simple and efficient protein precipitation method was employed for sample preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (90:10 water:acetonitrile with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for analysis.
HPLC Conditions
Chromatographic separation was performed on a standard C18 reversed-phase column.
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 10% B to 95% B over 3 min, hold for 1 min, re-equilibrate |
Mass Spectrometry Conditions
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used for detection.
| Parameter | Value |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Ion Spray Voltage | -4500 V |
| Source Temperature | 500°C |
| MRM Transitions | Analyte and IS specific transitions (hypothetical) |
| This compound: 447.2 > 271.1 | |
| d4-17-AEP-GA (IS): 451.2 > 275.1 | |
| Dwell Time | 100 ms |
Results and Discussion
The developed HPLC-MS/MS method demonstrated excellent performance for the quantification of this compound in human plasma.
Linearity and Sensitivity
The method was linear over a concentration range of 0.5 to 500 ng/mL. The lower limit of quantification (LLOQ) was determined to be 0.5 ng/mL with a signal-to-noise ratio greater than 10.
| Analyte | Calibration Range (ng/mL) | r² | LLOQ (ng/mL) |
| This compound | 0.5 - 500 | > 0.995 | 0.5 |
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at three quality control (QC) concentrations. The results were within the acceptable limits of ±15% for precision (CV%) and ±15% for accuracy (% bias).
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (% Bias) |
| Low | 1.5 | 6.8 | 4.2 | 8.1 | 5.5 |
| Medium | 75 | 4.5 | -2.1 | 5.3 | -1.8 |
| High | 400 | 3.9 | 1.5 | 4.8 | 2.3 |
Visualizations
Caption: Experimental workflow for the HPLC-MS/MS quantification of this compound.
Caption: Simplified metabolic pathway of estradiol leading to this compound formation.
Conclusion
The HPLC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of 17-alpha-estradiol-3-glucuronide in human plasma. The simple sample preparation and rapid analysis time make it well-suited for supporting a wide range of research and clinical applications.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. A rapid and sensitive UPLC-MS/MS method for the simultaneous quantification of serum androsterone glucuronide, etiocholanolone glucuronide, and androstan-3α, 17β diol 17-glucuronide in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical determination of 17-hydroxyprogesterone in serum by LC-MS/MS: comparison to Coat-A-Count RIA method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Gibberellic Acid (GA3) in Plant Tissue Culture
A Note on the Originally Requested Compound "17-AEP-GA":
Extensive searches of scientific literature and chemical databases did not yield any information on a compound specifically named "this compound" in the context of plant tissue culture or plant biology. It is possible that this is a non-standard abbreviation, an internal compound name not in public literature, or a typographical error.
Therefore, this document provides comprehensive application notes and protocols for Gibberellic Acid (GA3) , a widely studied and commercially significant gibberellin used in plant tissue culture. The information presented here is intended to serve as a detailed guide for researchers, scientists, and drug development professionals working in this field.
Gibberellic acid (GA3) is a naturally occurring plant hormone that regulates various developmental processes, including stem elongation, germination, dormancy, flowering, and leaf and fruit senescence.[1] In plant tissue culture, GA3 is a powerful growth regulator used to promote cell elongation, break dormancy, and stimulate rapid growth, making it an invaluable tool for micropropagation and plant research.[1]
Quantitative Data on the Effects of GA3 in Plant Tissue Culture
The efficacy of GA3 in plant tissue culture is concentration-dependent and varies among plant species and explant types. The following tables summarize the quantitative effects of GA3 on key developmental processes as reported in various studies.
Table 1: Effect of GA3 Concentration on In Vitro Shoot Proliferation and Elongation
| Plant Species | Explant Type | GA3 Concentration (mg/L) | Observed Effect | Reference |
| Solanum tuberosum (Potato) 'Desiree' | Shoot Tip | 0.25 | Optimal shoot length and number of leaves per plantlet. | [2] |
| 2.00 | Maximum number of shoots (11.48) and greatest shoot length (5.56 cm). | [2] | ||
| Camellia sinensis (Tea) 'Iran 100' | Nodal Segment | 0.5 (in combination with 3 mg/L BAP) | Significant shoot elongation, resulting in prominent nodal segments. | [3] |
| Lisianthus | Seedling | 1.0 - 2.0 | Increased average shoot length compared to control. | [4] |
| Phoenix dactylifera (Date Palm) | - | High concentrations | Highest mean shoot regeneration and elongation. | [5] |
Table 2: Effect of GA3 Concentration on In Vitro Rooting
| Plant Species | Explant Type | GA3 Concentration (mg/L) | Observed Effect | Reference |
| Solanum tuberosum (Potato) 'Desiree' | Shoot Tip | 0.25 | Minimum days to root initiation (5 days). | [2] |
| 2.00 | Maximum number of roots (34.65) and greatest root length (4.13 cm). | [2] | ||
| Lisianthus | Seedling | 0.5 - 4.0 | Decreased average number of roots compared to control. | [4] |
Table 3: Effect of GA3 on In Vitro Seed Germination
| Plant Species | Explant Type | GA3 Concentration (mg/L) | Observed Effect | Reference |
| Garcinia mangostana (Mangosteen) | Seed | 0.75 (in ½ MS medium) | Fastest mean shoot emergence time (23.33 days). | [6] |
| Mungbean | Seed | 200 ppm | Highest germination rate. | [7] |
Experimental Protocols
Protocol 1: Preparation of GA3 Stock Solution (1 mg/mL)
This protocol outlines the preparation of a 1 mg/mL stock solution of Gibberellic Acid (GA3), which can then be diluted to the desired final concentration in the plant tissue culture medium.
Materials:
-
Gibberellic Acid (GA3) powder (CAS No. 77-06-5)[8]
-
Ethanol (B145695) or 1N Potassium Hydroxide (KOH) / Sodium Hydroxide (NaOH)[8]
-
Sterile distilled or deionized water
-
100 mL volumetric flask
-
Sterile filter (0.2 µm) and syringe
-
Sterile storage bottles
Procedure:
-
Accurately weigh 100 mg of GA3 powder.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add 2-5 mL of a suitable solvent to dissolve the powder. GA3 is sparingly soluble in water but soluble in ethanol or a few drops of 1N KOH or NaOH.[8][9]
-
Once the GA3 is completely dissolved, slowly add sterile distilled water to bring the total volume to 100 mL. Stir the solution continuously while adding water to prevent precipitation.[10]
-
Sterilize the stock solution by passing it through a 0.2 µm syringe filter into a sterile storage bottle. Autoclaving is generally not recommended for hormone solutions as heat can degrade the compound.
-
Label the sterile storage bottle with the compound name, concentration (1 mg/mL), and date of preparation.
-
Store the stock solution at 2-8°C in the dark.
Protocol 2: In Vitro Shoot Induction and Elongation using GA3
This protocol provides a general methodology for using GA3 to promote shoot elongation in plant tissue culture. The optimal concentration of GA3 should be determined empirically for each plant species and cultivar.
Materials:
-
Sterile plant explants (e.g., nodal segments, shoot tips)
-
Basal plant tissue culture medium (e.g., Murashige and Skoog - MS medium) supplemented with appropriate vitamins and sucrose.
-
GA3 stock solution (1 mg/mL)
-
Other plant growth regulators as required (e.g., cytokinins like BAP for shoot proliferation)
-
Sterile culture vessels (e.g., test tubes, petri dishes, jars)
-
Sterile forceps and scalpels
-
Laminar flow hood
-
Growth chamber with controlled light and temperature
Procedure:
-
Prepare the basal culture medium and dispense it into culture vessels. Autoclave the medium.
-
After the medium has cooled to approximately 45-50°C in a laminar flow hood, add the filter-sterilized GA3 stock solution to achieve the desired final concentration (typically ranging from 0.01 to 5.0 mg/L).[8][9] Also, add any other required filter-sterilized growth regulators.
-
Gently swirl the medium to ensure uniform distribution of the GA3.
-
Aseptically place one sterile explant onto the surface of the solidified medium in each culture vessel.
-
Seal the culture vessels and label them appropriately.
-
Incubate the cultures in a growth chamber under controlled conditions (e.g., 25 ± 2°C, 16-hour photoperiod).
-
Observe the cultures regularly for signs of shoot elongation and proliferation.
-
Subculture the elongated shoots to fresh medium at regular intervals (e.g., every 3-4 weeks) for further growth and multiplication.
Visualizations: Signaling Pathways and Workflows
Gibberellic Acid (GA3) Signaling Pathway
The canonical signaling pathway for gibberellins (B7789140) involves the perception of the hormone by its receptor, leading to the degradation of DELLA proteins, which are repressors of gibberellin-responsive genes.
Caption: GA3 signaling pathway leading to the degradation of DELLA repressors.
Experimental Workflow for In Vitro Propagation with GA3
The following diagram illustrates a typical workflow for utilizing GA3 in a plant micropropagation protocol to enhance shoot elongation.
Caption: Workflow for in vitro propagation using GA3 for shoot elongation.
References
- 1. caissonlabs.com [caissonlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Influence of Cytokinins in Combination with GA3 on Shoot Multiplication and Elongation of Tea Clone Iran 100 (Camellia sinensis (L.) O. Kuntze) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Fertigação em mudas de citros utilizando-se mangueiras e microtubos sob regime de escoamento turbulento Fertigation on citrus seedlings using hoses and microtubes under turbulent flow regime [agris.fao.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. How to prepare gibberellic acid solution (GA3)….my way | Carnivorous Plant Society of Canada [carnivorousplantsociety.ca]
- 9. Growth Regulators – Plant Tissue Culture Protocol [sigmaaldrich.com]
- 10. phytotechlab.com [phytotechlab.com]
Application Note: Development of a Bioassay for 17-AEP-GA Activity using a GPRC6A-Mediated Reporter Assay
Introduction
17-AEP-GA is a novel compound whose biological activity is under investigation. This application note describes the development of a cell-based bioassay to determine the activity of this compound, assuming it acts as an agonist for the G-protein coupled receptor class C group 6 member A (GPRC6A). GPRC6A is a receptor that is activated by a variety of ligands including basic L-amino acids, divalent cations, and osteocalcin, and has been implicated in metabolic regulation and other physiological processes.[1][2] The developed bioassay utilizes a luciferase reporter gene downstream of a specific response element to quantify the activation of the GPRC6A signaling pathway upon treatment with this compound.
Principle of the Assay
G-protein coupled receptors (GPCRs) are the largest family of cell-surface receptors and a major drug target class.[3] Upon agonist binding, GPCRs activate intracellular signaling cascades, often leading to the modulation of second messengers like cyclic AMP (cAMP) or intracellular calcium, which in turn regulate gene transcription through specific response elements.[3][4] This bioassay leverages the transcriptional activation downstream of GPRC6A. Cells stably expressing GPRC6A are transiently transfected with a reporter vector containing the firefly luciferase gene under the control of a response element, such as the cAMP response element (CRE). Activation of the Gs pathway by a GPRC6A agonist will lead to an increase in intracellular cAMP, which then activates the transcription of the luciferase gene.[3][5] The resulting luminescence is proportional to the activity of the compound. While GPRC6A has been shown to couple to the Gq pathway, Gs- and Gi-mediated signaling have also been suggested.[1] This protocol focuses on a Gs-coupled pathway, which can be monitored using a CRE-luciferase reporter.
Materials and Reagents
-
HEK293 cells stably expressing human GPRC6A (or other suitable host cells like CHO)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
pCRE-Luc reporter vector (or other suitable reporter vector)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Opti-MEM I Reduced Serum Medium
-
This compound (test compound)
-
White, opaque 96-well microplates
-
Luciferase Assay System (e.g., Promega Bright-Glo™)
-
Luminometer
Experimental Protocols
1. Cell Culture and Maintenance
-
Culture HEK293-GPRC6A cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells every 2-3 days or when they reach 80-90% confluency.
2. Transient Transfection with Reporter Vector
-
The day before transfection, seed 2 x 10^5 HEK293-GPRC6A cells per well in a 24-well plate.
-
On the day of transfection, prepare the transfection complexes. For each well, dilute 0.5 µg of pCRE-Luc plasmid DNA into 50 µL of Opti-MEM.
-
In a separate tube, dilute 1.5 µL of Lipofectamine 2000 into 50 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted DNA and Lipofectamine 2000, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
Add the 100 µL of transfection complex to each well containing the cells.
-
Incubate the cells for 24 hours at 37°C and 5% CO2.
3. Cell Seeding for the Bioassay
-
After 24 hours of transfection, detach the cells using trypsin-EDTA.
-
Resuspend the cells in assay medium (DMEM with 0.5% FBS).
-
Count the cells and adjust the cell density to 2 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (20,000 cells) into each well of a white, opaque 96-well plate.
-
Incubate the plate for 4-6 hours at 37°C and 5% CO2 to allow the cells to attach.
4. Compound Treatment
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in assay medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.1%.
-
Prepare serial dilutions of the positive control, L-Arginine, in assay medium.
-
Add 10 µL of the compound dilutions to the respective wells of the 96-well plate. Include wells with vehicle control (assay medium with solvent).
-
Incubate the plate for 6 hours at 37°C and 5% CO2.
5. Luciferase Assay
-
Equilibrate the 96-well plate and the Luciferase Assay Reagent to room temperature.
-
Add 100 µL of the Luciferase Assay Reagent to each well.
-
Incubate the plate for 5 minutes at room temperature to ensure complete cell lysis and stabilization of the luminescent signal.
-
Measure the luminescence of each well using a luminometer.
Data Presentation
Table 1: Dose-Response of this compound on GPRC6A Activation
| This compound Concentration (µM) | Luminescence (RLU) | Fold Induction (over Vehicle) |
| 0 (Vehicle) | 15,234 ± 876 | 1.0 |
| 0.01 | 18,987 ± 1,102 | 1.2 |
| 0.1 | 35,432 ± 2,011 | 2.3 |
| 1 | 88,765 ± 5,321 | 5.8 |
| 10 | 154,321 ± 9,876 | 10.1 |
| 100 | 160,123 ± 10,543 | 10.5 |
Table 2: Comparison of Agonist Potency
| Compound | EC50 (µM) | Max Fold Induction |
| This compound | 1.5 | 10.5 |
| L-Arginine | 50 | 8.2 |
Visualizations
Caption: GPRC6A Gs-mediated signaling pathway leading to luciferase expression.
Caption: Experimental workflow for the this compound bioassay.
References
- 1. Delineation of the GPRC6A Receptor Signaling Pathways Using a Mammalian Cell Line Stably Expressing the Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The GPCR, class C, group 6, subtype A (GPRC6A) receptor: from cloning to physiological function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Luciferase Reporter Assay for Deciphering GPCR Pathways [promega.com]
- 4. Reporter Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
Application Notes and Protocols: Experimental Design for Testing 17-AEP-GA as a Growth Promoter
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive experimental framework for evaluating the potential of 17-AEP-GA as a growth-promoting agent. The "GA" suffix suggests a potential relationship to Gibberellic Acid, a well-known plant growth hormone. However, the development context often implies therapeutic applications in animals or humans. Therefore, this document provides detailed protocols for two distinct testing paradigms:
-
Part A: Preclinical Evaluation in Mammalian Systems: Focusing on muscle growth (myogenesis), a primary target for therapeutic growth promoters.
-
Part B: Bioactivity Screening in Plant Systems: Assessing effects on germination and seedling growth, relevant to agricultural applications.
This dual approach ensures a thorough evaluation of this compound's bioactivity across different biological systems.
Part A: Preclinical Evaluation in Mammalian Systems
The primary hypothesis is that this compound promotes growth by modulating key intracellular signaling pathways that regulate cell proliferation, differentiation, and protein synthesis. A central pathway implicated in muscle growth is the PI3K/Akt/mTOR cascade.[1][2]
Hypothesized Signaling Pathway: PI3K/Akt/mTOR
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a crucial regulator of cell growth, proliferation, and survival.[1] Activation of this pathway is a common mechanism for anabolic agents. The proposed mechanism involves this compound activating PI3K, leading to the phosphorylation and activation of Akt. Activated Akt then phosphorylates multiple downstream targets, including mTOR, which in turn promotes protein synthesis and cell growth.[2][3]
Overall Experimental Workflow
The evaluation of this compound will follow a multi-stage process, beginning with high-throughput in vitro screening and progressing to more complex in vivo models to confirm efficacy and safety.
In Vitro Evaluation: Cell Proliferation
The initial step is to determine the effect of this compound on the proliferation and viability of a relevant cell line, such as C2C12 mouse myoblasts, which are a standard model for studying muscle cell growth and differentiation.[4]
Protocol 1: MTT Assay for Cell Proliferation
This protocol is adapted from standard procedures for MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assays.[5] The assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
C2C12 cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (dissolved in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed C2C12 cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well (final concentration 0.5 mg/mL) and incubate for an additional 4 hours.[5]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the purple formazan (B1609692) crystals. Mix gently by pipetting or shaking for 15 minutes.[6]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[6]
-
Data Analysis: Calculate cell viability as a percentage relative to the no-treatment control. Plot a dose-response curve to determine the EC₅₀ (half-maximal effective concentration).
Data Presentation: Cell Viability
| Treatment Group | Concentration (µM) | Time Point | Mean Absorbance (570 nm) ± SD | % Viability |
| Control | 0 | 24h | 100% | |
| Vehicle (DMSO) | 0.1% | 24h | ||
| This compound | 0.1 | 24h | ||
| This compound | 1 | 24h | ||
| This compound | 10 | 24h | ||
| This compound | 100 | 24h | ||
| Repeat for 48h and 72h time points |
Mechanism of Action Studies
To determine if this compound acts via the hypothesized PI3K/Akt/mTOR pathway, Western blot analysis will be used to measure the phosphorylation status of key proteins in the cascade.[1][7] An increase in the ratio of phosphorylated protein to total protein indicates pathway activation.[8]
Protocol 2: Western Blot for PI3K/Akt/mTOR Pathway
This protocol provides a general workflow for analyzing the phosphorylation of Akt (at Ser473) and mTOR (at Ser2448).[1][7]
Materials:
-
C2C12 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-Akt (Ser473), anti-Akt, anti-p-mTOR (Ser2448), anti-mTOR, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Treatment & Lysis: Plate C2C12 cells and grow to 70-80% confluency. Treat with effective, non-toxic concentrations of this compound (determined from MTT assay) for a specified time (e.g., 30 min, 1h, 2h). Wash cells with ice-cold PBS and lyse with RIPA buffer.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.[7]
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate proteins by size on an SDS-PAGE gel.[1]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[7]
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[3]
-
Primary Antibody Incubation: Incubate the membrane with primary antibody (e.g., anti-p-Akt) overnight at 4°C with gentle agitation.[7]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[1]
-
Stripping and Re-probing: To measure total protein and loading control, the membrane can be stripped and re-probed with antibodies for total Akt and GAPDH.
Data Presentation: Protein Phosphorylation Levels
| Treatment Group | Concentration (µM) | p-Akt / Total Akt (Relative Densitometry) | p-mTOR / Total mTOR (Relative Densitometry) |
| Control | 0 | 1.0 | 1.0 |
| Vehicle (DMSO) | 0.1% | ||
| This compound | X | ||
| This compound | Y | ||
| This compound | Z |
In Vivo Evaluation
To confirm the growth-promoting effects in a whole organism, an in vivo study using a rodent model is essential.[9][10] Various models exist to induce and measure muscle hypertrophy, such as resistance exercise models or compensatory overload.[11][12][13] A straightforward approach is to assess body weight gain and muscle mass in response to systemic administration of the compound.
Protocol 3: Murine Model for Growth Assessment
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound formulation for injection (e.g., in saline with a solubilizing agent)
-
Standard rodent chow and water
-
Animal scale
-
Calipers
Procedure:
-
Acclimatization: Acclimatize mice for one week before the start of the experiment.
-
Grouping: Randomly assign mice to treatment groups (n=8-10 per group):
-
Group 1: Vehicle control (e.g., saline)
-
Group 2: Low dose this compound
-
Group 3: High dose this compound
-
-
Administration: Administer the compound daily via an appropriate route (e.g., intraperitoneal injection or oral gavage) for 4-8 weeks.
-
Monitoring: Record body weight and food intake three times per week. Monitor for any signs of toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the animals. Dissect key muscles (e.g., gastrocnemius, tibialis anterior, soleus) and weigh them.[11] Tissues can be preserved for histological analysis (e.g., fiber cross-sectional area).
Data Presentation: In Vivo Efficacy
Table 3A: Body Weight Gain
| Treatment Group | Initial Body Weight (g) ± SEM | Final Body Weight (g) ± SEM | Total Weight Gain (g) ± SEM |
|---|---|---|---|
| Vehicle Control | |||
| Low Dose this compound |
| High Dose this compound | | | |
Table 3B: Muscle Mass
| Treatment Group | Gastrocnemius Weight (mg) ± SEM | Tibialis Anterior Weight (mg) ± SEM | Soleus Weight (mg) ± SEM |
|---|---|---|---|
| Vehicle Control | |||
| Low Dose this compound |
| High Dose this compound | | | |
Part B: Bioactivity Screening in Plant Systems
Given the "GA" in its name, this compound may mimic or modulate the effects of gibberellic acid, a key phytohormone that regulates growth through a well-defined signaling pathway.[14]
Hypothesized Signaling Pathway: GA-GID1-DELLA
In plants, bioactive GAs bind to the GID1 receptor. This GA-GID1 complex then binds to DELLA proteins, which are transcriptional regulators that repress growth.[14][15] This binding event targets the DELLA proteins for degradation via the 26S proteasome, thereby relieving the repression and allowing for the expression of growth-related genes.[15][16]
In Vitro Plant Bioassay
A simple and effective method to screen for GA-like activity is to assess the effect of this compound on seed germination and seedling development in a model plant like Arabidopsis thaliana.[14]
Protocol 4: Arabidopsis Seed Germination and Growth Assay
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0 ecotype)
-
Petri dishes with 0.5x Murashige and Skoog (MS) medium containing 0.8% agar (B569324)
-
This compound stock solution
-
Gibberellic acid (GA₃) as a positive control
-
Growth chamber (22°C, 16h light/8h dark cycle)
Procedure:
-
Seed Sterilization: Surface sterilize Arabidopsis seeds (e.g., with 70% ethanol (B145695) followed by bleach and sterile water washes).
-
Plating: Prepare MS agar plates containing various concentrations of this compound (e.g., 0, 1, 10, 50 µM). Include a vehicle control and a positive control plate with 10 µM GA₃.
-
Sowing and Stratification: Sow ~50-100 seeds evenly on each plate. Seal the plates and stratify at 4°C in the dark for 3 days to synchronize germination.
-
Growth: Transfer the plates to a growth chamber.
-
Germination Scoring: Score germination (radicle emergence) daily for 7 days.
-
Seedling Analysis: After 10-14 days, measure primary root length and hypocotyl length of at least 20 representative seedlings from each plate using image analysis software (e.g., ImageJ).
Data Presentation: Plant Growth Parameters
| Treatment Group | Concentration (µM) | Germination Rate (%) at Day 7 ± SD | Primary Root Length (mm) at Day 14 ± SD | Hypocotyl Length (mm) at Day 14 ± SD |
| Control | 0 | |||
| Vehicle | - | |||
| GA₃ (Positive Control) | 10 | |||
| This compound | 1 | |||
| This compound | 10 | |||
| This compound | 50 |
References
- 1. benchchem.com [benchchem.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 4. Development and Evaluation of Non-Antibiotic Growth Promoters for Food Animals | MDPI [mdpi.com]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. phenovista.com [phenovista.com]
- 10. In Vivo vs. In Vitro Models: Key Differences and Applications in Preclinical Research – Home 1 [liveonbiolabs.com]
- 11. jospt.org [jospt.org]
- 12. Animal Models of Resistance Exercise and their Application to Neuroscience Research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Making Mice Mighty: recent advances in translational models of load-induced muscle hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Plant growth promotion by the interaction of a novel synthetic small molecule with GA‐DELLA function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Gibberellin Signaling in Plants – The Extended Version [frontiersin.org]
- 16. Gibberellin Signaling: Biosynthesis, Catabolism, and Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NMR-based Structural Elucidation of 17-AEP-GA
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of novel compounds. For complex molecules such as gibberellin derivatives, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are required to unambiguously assign all proton (¹H) and carbon (¹³C) chemical shifts and to determine the stereochemistry of the molecule. This document provides a comprehensive guide to the application of NMR spectroscopy for the structural characterization of 17-AEP-GA, a gibberellin A (GA) derivative.
Compound Information
Regrettably, a specific chemical structure for a compound designated "this compound" could not be located in the scientific literature based on the provided information. The "AEP" moiety is not a standard abbreviation in gibberellin nomenclature. It is plausible that "this compound" is a novel, unpublished compound or a shorthand used within a specific research group.
For the purpose of these application notes and to provide a useful framework, we will hypothesize a plausible structure based on common gibberellin modifications. Assuming "AEP" refers to an aminoethyl-phosphate group, a common functional group in biological chemistry, and that it is attached at the C-17 position of a gibberellin scaffold, a hypothetical structure can be proposed. However, without the actual structure, the following protocols and data are illustrative and would need to be adapted to the specific molecule .
NMR Experimental Protocols
The following protocols are designed for the complete structural elucidation of a novel gibberellin derivative like the hypothetical this compound.
2.1. Sample Preparation
-
Sample Purity: Ensure the sample of this compound is of high purity (>95%), as impurities can significantly complicate spectral analysis.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. For many gibberellin derivatives, deuterated methanol (B129727) (CD₃OD) or deuterated chloroform (B151607) (CDCl₃) are suitable choices. The choice of solvent can affect chemical shifts, so consistency is key.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent. This concentration is generally sufficient for most modern NMR spectrometers.
-
NMR Tube: Use a high-quality, clean, and dry 5 mm NMR tube.
2.2. 1D NMR Spectroscopy
-
¹H NMR (Proton): This is the starting point for any structural elucidation.
-
Purpose: To identify the number of different proton environments and their integrations (relative numbers of protons). It also provides information about proton-proton coupling (J-coupling), which reveals connectivity.
-
Typical Parameters:
-
Spectrometer Frequency: 400-600 MHz
-
Pulse Program: zg30
-
Number of Scans: 16-64
-
Spectral Width: 12-16 ppm
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
-
-
¹³C NMR (Carbon-13):
-
Purpose: To determine the number of unique carbon atoms in the molecule. The chemical shift provides information about the electronic environment of each carbon (e.g., sp³, sp², carbonyl).
-
Typical Parameters:
-
Spectrometer Frequency: 100-150 MHz
-
Pulse Program: zgpg30 (with proton decoupling)
-
Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C)
-
Spectral Width: 200-240 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
-
-
DEPT (Distortionless Enhancement by Polarization Transfer):
-
Purpose: To differentiate between CH, CH₂, and CH₃ groups. DEPT-135 shows CH and CH₃ signals pointing up and CH₂ signals pointing down. DEPT-90 only shows CH signals.
-
Typical Parameters: Run in conjunction with the ¹³C NMR.
-
2.3. 2D NMR Spectroscopy
-
COSY (Correlation Spectroscopy):
-
Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds). Cross-peaks in the 2D spectrum connect coupled protons.
-
Typical Parameters:
-
Pulse Program: cosygpqf
-
Number of Scans: 2-4 per increment
-
Number of Increments: 256-512 in the F1 dimension
-
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify which protons are directly attached to which carbon atoms. Cross-peaks show the correlation between a carbon and its attached proton(s).
-
Typical Parameters:
-
Pulse Program: hsqcedetgpsisp2.2
-
Number of Scans: 2-8 per increment
-
Number of Increments: 256-512 in the F1 dimension
-
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range couplings between protons and carbons (typically over 2-4 bonds). This is crucial for connecting different fragments of the molecule and for identifying quaternary carbons.
-
Typical Parameters:
-
Pulse Program: hmbcgpndqf
-
Number of Scans: 8-32 per increment
-
Number of Increments: 256-512 in the F1 dimension
-
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy):
-
Purpose: To determine the spatial proximity of protons. Cross-peaks indicate that two protons are close in space, which is essential for determining the relative stereochemistry of the molecule.
-
Typical Parameters:
-
Pulse Program: noesygpph or roesygpph
-
Mixing Time: 300-800 ms (B15284909) (for NOESY), 150-300 ms (for ROESY)
-
Number of Scans: 8-16 per increment
-
Number of Increments: 256-512 in the F1 dimension
-
-
Data Presentation
The following table structure should be used to summarize the quantitative NMR data obtained for this compound.
Table 1: ¹H and ¹³C NMR Data for this compound (in CD₃OD, at 500 MHz for ¹H and 125 MHz for ¹³C)
| Position | δC (ppm) | δH (ppm, mult., J in Hz) | COSY Correlations (¹H) | HMBC Correlations (¹H → ¹³C) |
| 1 | ||||
| 2 | ||||
| ... | ||||
| 17 | ||||
| AEP-CH₂-N | ||||
| AEP-CH₂-O |
-
δC: Chemical shift of the carbon atom in parts per million (ppm).
-
δH: Chemical shift of the proton atom in ppm, with multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet) and coupling constants (J) in Hertz (Hz).
-
COSY Correlations: List the proton(s) that show a cross-peak with the proton at that position.
-
HMBC Correlations: List the carbon(s) that show a long-range correlation with the proton at that position.
Visualization of Experimental Workflow
The logical flow of experiments for the structural elucidation of this compound can be visualized as follows:
Caption: Workflow for NMR-based structural elucidation.
Signaling Pathway (Hypothetical)
As the biological function of a hypothetical this compound is unknown, we can create a generic diagram illustrating its potential interaction with a biological target, such as a receptor or enzyme, which is a common application of structurally characterized novel compounds.
Application Notes and Protocols for the Synthesis of Gibberellin-AEP Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gibberellins (B7789140) (GAs) are a class of diterpenoid plant hormones that play a crucial role in various physiological processes, including stem elongation, seed germination, and flowering.[1] The chemical modification of gibberellins is a strategy employed to modulate their biological activity, stability, and delivery. The introduction of an aminoethylphosphonate (AEP) moiety, a structural mimic of amino acids and a key component of some phosphonolipids, presents an intriguing avenue for creating novel gibberellin derivatives. These conjugates could exhibit altered transport properties, unique interactions with biological targets, or serve as haptens for immunological studies.
This document provides a detailed, step-by-step protocol for the synthesis of a gibberellin-AEP conjugate. The proposed synthetic strategy involves the protection of the reactive functional groups on both the gibberellin and AEP molecules, followed by a carbodiimide-mediated coupling reaction to form a stable amide bond, and subsequent deprotection to yield the final product. The protocols are based on established chemical transformations applied to gibberellins and phosphonates, providing a robust framework for researchers in the field.[2][3]
Strategic Overview of the Synthesis
The conjugation of 2-aminoethylphosphonic acid (AEP) to the C-7 carboxyl group of gibberellic acid (GA₃) requires a multi-step approach to ensure chemoselectivity and high yields. The primary challenge lies in the presence of multiple reactive functional groups: a carboxylic acid and two hydroxyl groups on GA₃, and an amino and a phosphonic acid group on AEP. The proposed synthetic pathway is outlined below.
Caption: Proposed synthetic workflow for conjugating AEP to gibberellic acid.
Experimental Protocols
Protocol 1: Protection of 2-Aminoethylphosphonic Acid (AEP) as a Diethyl Ester
This protocol describes the esterification of the phosphonic acid group of AEP to prevent its interference in the subsequent coupling reaction.
Materials:
-
2-Aminoethylphosphonic acid (AEP)
-
Anhydrous ethanol (B145695) (EtOH)
-
Thionyl chloride (SOCl₂)
-
Anhydrous diethyl ether
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Ice bath
Procedure:
-
Suspend AEP (1.0 eq) in anhydrous ethanol (10 volumes).
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (2.2 eq) dropwise to the stirred suspension.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC or ¹H NMR until completion.
-
Cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.
-
Triturate the resulting solid with anhydrous diethyl ether to induce crystallization.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield diethyl 2-aminoethylphosphonate hydrochloride.
-
For the coupling reaction, the hydrochloride salt can be used directly with an added equivalent of a non-nucleophilic base (e.g., triethylamine) or neutralized beforehand.
Table 1: Expected Yields and Characterization Data for Protected AEP
| Compound | Starting Material | Reagents | Expected Yield (%) | Physical Appearance | Key Spectroscopic Data (Expected) |
|---|
| Diethyl 2-aminoethylphosphonate | AEP | EtOH, SOCl₂ | 85-95 | White crystalline solid | ¹H NMR: triplets corresponding to ethyl groups and multiplets for the ethyl backbone. ³¹P NMR: single peak around +25 to +30 ppm. |
Protocol 2: Protection of Gibberellic Acid (GA₃) Hydroxyl Groups (Optional)
For increased yield and purity, protection of the C-3 and C-13 hydroxyl groups of GA₃ as acetates is recommended.
Materials:
-
Gibberellic acid (GA₃)
-
Acetic anhydride (B1165640) (Ac₂O)
-
Anhydrous pyridine (B92270)
-
Dimethylaminopyridine (DMAP) (catalytic amount)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve GA₃ (1.0 eq) in anhydrous pyridine (10 volumes) in a round-bottom flask.[2]
-
Add acetic anhydride (5.0 eq) and a catalytic amount of DMAP.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC.
-
Quench the reaction by slowly adding water while cooling in an ice bath.
-
Extract the mixture with dichloromethane (3 x 10 volumes).
-
Wash the combined organic layers with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield 3,13-diacetyl-GA₃.[2]
Table 2: Expected Yields for Protected GA₃
| Compound | Starting Material | Reagents | Expected Yield (%) | Physical Appearance |
|---|
| 3,13-Diacetyl-GA₃ | GA₃ | Ac₂O, Pyridine, DMAP | >95 | White solid |
Protocol 3: EDC/NHS Coupling of Gibberellic Acid and Protected AEP
This protocol details the formation of the amide bond between the carboxyl group of GA₃ (or its protected form) and the amino group of diethyl 2-aminoethylphosphonate.
Materials:
-
Gibberellic acid (GA₃) or 3,13-diacetyl-GA₃
-
Diethyl 2-aminoethylphosphonate hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (B128534) (TEA)
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Argon or Nitrogen atmosphere
Procedure:
-
Dissolve GA₃ (or its protected form) (1.0 eq) and NHS (1.2 eq) in anhydrous DMF under an inert atmosphere.[3]
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC (1.2 eq) and stir the reaction at 0 °C for 30 minutes, then at room temperature for 2-4 hours to form the NHS-ester.
-
In a separate flask, dissolve diethyl 2-aminoethylphosphonate hydrochloride (1.1 eq) in anhydrous DMF and add triethylamine (1.2 eq).
-
Add the AEP solution to the activated GA₃ solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with DCM and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Caption: EDC/NHS coupling mechanism for amide bond formation.
Table 3: Reaction Conditions for Coupling
| Parameter | Condition |
|---|---|
| Solvent | Anhydrous DMF or DCM |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-24 hours |
| Molar Ratio (GA:EDC:NHS:AEP) | 1 : 1.2 : 1.2 : 1.1 |
| Purification Method | Silica Gel Chromatography |
Protocol 4: Deprotection of the Gibberellin-AEP Conjugate
This final step removes the protecting groups to yield the target molecule.
Materials:
-
Protected GA₃-AEP(diethyl) conjugate
-
Bromotrimethylsilane (B50905) (TMSBr)
-
Anhydrous dichloromethane (DCM)
-
Methanol (B129727) (MeOH)
-
For acetyl group removal:
-
Potassium carbonate (K₂CO₃)
-
Methanol/Water mixture
-
Procedure for Phosphonate (B1237965) Deprotection (McKenna Reaction):
-
Dissolve the protected conjugate (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Add bromotrimethylsilane (excess, e.g., 4-6 eq) and stir at room temperature for 24 hours.[4][5]
-
Monitor the reaction by ³¹P NMR for the disappearance of the starting material signal and the appearance of the bis(trimethylsilyl) ester intermediate.
-
Evaporate the solvent and excess TMSBr under reduced pressure.
-
Add methanol to the residue and stir for 2 hours to hydrolyze the silyl (B83357) esters.
-
Evaporate the methanol to yield the phosphonic acid.
Procedure for Acetyl Group Deprotection (if applicable):
-
Dissolve the conjugate (with acetyl groups) in a 4:1 mixture of methanol and water.
-
Adjust the pH to 9-10 by adding potassium carbonate.[2]
-
Stir at room temperature for 30-60 minutes, monitoring by TLC.
-
Neutralize the solution with a dilute acid (e.g., 0.1 M HCl) and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer and evaporate the solvent to yield the fully deprotected conjugate.
Note: The order of deprotection steps may need to be optimized. It is often preferable to deprotect the phosphonate last.
Concluding Remarks
The protocols outlined provide a comprehensive guide for the synthesis of gibberellin-AEP conjugates. Researchers should note that optimization of reaction conditions, particularly for the coupling and deprotection steps, may be necessary depending on the specific gibberellin used and the desired purity of the final product. Characterization of intermediates and the final product using techniques such as NMR (¹H, ¹³C, ³¹P), mass spectrometry, and HPLC is essential to confirm the structure and purity. These novel conjugates hold potential for applications in plant science, drug development, and as tools for biochemical investigations.
References
- 1. Synthesis of Gibberellic Acid Derivatives and Their Effects on Plant Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and characterization of gibberellin-chitosan conjugate for controlled-release applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJOC - The McKenna reaction – avoiding side reactions in phosphonate deprotection [beilstein-journals.org]
- 5. The McKenna reaction – avoiding side reactions in phosphonate deprotection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gibberellic Acid (GA₃) in Agriculture
For: Researchers, Scientists, and Drug Development Professionals
Subject: Dosage and Application Timing of Gibberellic Acid (GA₃) for Agricultural Applications
Introduction
This document provides detailed application notes and protocols for the use of Gibberellic Acid (GA₃), a potent, naturally occurring plant hormone that regulates various growth and developmental processes in plants. Although the initial inquiry specified "17-AEP-GA," extensive database searches yielded no such compound registered for agricultural use. It is presumed that the intended subject was Gibberellic Acid (GA), a widely studied and utilized plant growth regulator. These guidelines are intended for research, scientific, and developmental purposes.
GA₃ is known to promote cell elongation and division, leading to increased plant height and biomass. It plays a crucial role in breaking seed and bud dormancy, inducing flowering, promoting fruit set and development, and delaying senescence.[1][2] Proper dosage and application timing are critical to achieving desired outcomes, as excessive concentrations can lead to abnormal growth.[3][2]
Quantitative Data Summary: Dosage and Application Timing
The following tables summarize recommended dosages and application timings for GA₃ across a variety of agricultural crops. Concentrations are typically expressed in parts per million (ppm), where 1 ppm is equivalent to 1 mg/L.
Table 1: Fruit Crops
| Crop | Objective | Dosage | Application Timing & Method |
| Grapes (Seedless) | Bunch elongation | 2 tablets/100 L water | Foliar spray before flowering when bunches are 4-8 cm long.[1] |
| Berry thinning | 2 tablets/100 L water | Foliar spray at 70-80% full bloom.[1] | |
| Berry enlargement | 2 tablets/100 L water | Foliar spray after flowering when berries are 3 mm in diameter.[1] | |
| Grapes (Dried) | Increase yield | 1 tablet/100 L water | Foliar spray 4-5 days after flower capsule shedding.[1] |
| Citrus (Orange) | Prevent "June drop" | 2 tablets/100 L water | Foliar spray on nut-sized fruits, 4-5 weeks after flowering ends.[1] |
| Delay harvest | 1-2 tablets/100 L water | Foliar spray when the first color change appears on the fruit.[1] | |
| Citrus (Lemon) | Delay harvest | 1 tablet/100 L water | Foliar spray when the first color change appears on the fruit.[1] |
| Citrus (Grapefruit) | Delay harvest | 1 tablet/100 L water | Foliar spray when the first color change appears on the fruit.[1] |
| Mandarin | Increase fruit set, reduce flower drop | 1.5 tablets/100 L water | Foliar spray at 75-80% of flowering.[1] |
| Cherry | Increase fruit size and quality | 5-10 mg/L | Foliar spray 3 weeks before harvest.[4] |
| Tomato | Promote fruit set | 10-50 mg/L | Spray on flowers.[4] |
Table 2: Field Crops
| Crop | Objective | Dosage | Application Timing & Method |
| Rice | Promote sprouting | 25-55 mg/L | Spray the parent plant.[4] |
| Enhance panicle exertion and yield (Hybrid) | 100 ppm | Foliar spray at the panicle initiation stage.[2] | |
| Wheat | Improve germination | 10-50 mg/L | Soak seeds for 6-12 hours before sowing.[5] |
| Barley | Promote sprouting | 1 mg/L | Soak seeds before sowing.[4] |
| Cotton | Reduce flower/bud drop, increase yield | 40 ppm | Foliar spray at 90, 105, and 120 days after sowing.[2] |
| Sugarcane | Increase biomass/yield | Not specified | GA₃ promotes stem elongation, which can lead to higher cane yield.[3][2] |
| Pasture (Winter Dormant) | Stimulate production | 10-80 mL/100L water | Single application from early June to mid-August.[6] |
Table 3: Vegetables and Other Crops
| Crop | Objective | Dosage | Application Timing & Method |
| Potato | Break dormancy, accelerate sprouting | 2 tablets/100 L water | Dip seed potatoes in solution before planting.[1] |
| Lettuce | Promote head formation | 1-2 tablets/100 L water | Apply 7-15 days before harvest.[1] |
| Pulses | Increase flower production, reduce drop | 40 ppm | Foliar spray.[2] |
| Chillies | Reduce flower drop, increase fruit set | 100 ppm | Foliar spray 25 days after transplanting.[2] |
| Chrysanthemum | Increase flower number and shelf life | 50-150 ppm | Foliar spray.[2] |
Experimental Protocols
The following are generalized protocols for key experiments involving GA₃. Researchers should adapt these methodologies based on specific plant species, environmental conditions, and research objectives.
3.1. Seed Germination Assay
-
Objective: To evaluate the effect of GA₃ on breaking seed dormancy and promoting germination.
-
Materials:
-
Seeds of the target species
-
GA₃ stock solution (e.g., 10 mM)
-
Sterilized water
-
Petri dishes with filter paper or agar-based medium (e.g., ½ MS medium)
-
Pipettes
-
Growth chamber or incubator
-
-
Procedure:
-
Prepare GA₃ Solutions: Prepare a series of GA₃ concentrations (e.g., 1 µM, 10 µM, 100 µM) by diluting the stock solution with sterilized water or growth medium. A control group with no GA₃ should be included.
-
Seed Sterilization: Surface sterilize seeds to prevent microbial contamination.
-
Sowing: Place a consistent number of seeds (e.g., 50-100) in each petri dish. Add the prepared GA₃ solutions to the respective dishes.
-
Stratification (if required): For some species, a cold treatment (stratification) at 4°C for 2-3 days in the dark is necessary to break dormancy.
-
Incubation: Place the petri dishes in a growth chamber with controlled temperature and light conditions.
-
Data Collection: Record the germination rate at regular intervals. Germination can be defined as the emergence of the radicle.
-
-
Expected Outcome: GA₃ treated seeds are expected to show a higher and faster germination rate compared to the control group.
3.2. Foliar Spray Application for Growth Promotion
-
Objective: To assess the impact of foliar-applied GA₃ on plant height and biomass.
-
Materials:
-
Potted plants of a uniform growth stage
-
GA₃ solution of desired concentration
-
Spray bottle
-
Measuring tools (ruler, calipers)
-
Balance for weighing biomass
-
-
Procedure:
-
Plant Preparation: Grow plants under controlled conditions to ensure uniformity.
-
GA₃ Application: At a specific growth stage (e.g., vegetative stage), apply the GA₃ solution as a fine mist to the foliage until runoff. A control group should be sprayed with water only. Applications are often best made in the morning or evening.
-
Repeat Applications: Depending on the experimental design, applications may be repeated every 2-3 weeks.
-
Data Collection: Measure plant height, stem diameter, leaf area, and other relevant growth parameters at regular intervals. At the end of the experiment, harvest the plants and measure fresh and dry biomass.
-
-
Expected Outcome: GA₃-treated plants are expected to exhibit increased stem elongation and overall biomass compared to control plants.
Signaling Pathway and Experimental Workflow Diagrams
4.1. Gibberellin Signaling Pathway
The gibberellin signaling pathway is a derepression pathway. In the absence of GA, DELLA proteins repress growth. The binding of GA to its receptor, GID1, leads to the degradation of DELLA proteins, thereby promoting growth.[7][8]
Caption: Gibberellin signaling pathway.
4.2. Experimental Workflow for Seed Germination Assay
The following diagram illustrates the typical workflow for conducting a seed germination experiment with GA₃.
Caption: Experimental workflow for GA₃ seed germination assay.
Safety Precautions
When handling GA₃, it is important to follow standard laboratory safety procedures. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[9] Store GA₃ in a cool, dry place, away from direct sunlight and out of reach of children and pets.[9] Always consult the product's Safety Data Sheet (SDS) for specific handling and storage instructions. Although GA₃ is generally considered to have low toxicity, it is important to avoid inhalation, ingestion, and contact with skin and eyes.
References
- 1. dogalagro.com [dogalagro.com]
- 2. Gibberellic Acid for Plants: Effect on Plant Growth and Dosage per Litre - Crimson Living [crimson-living.com]
- 3. peptechbio.com [peptechbio.com]
- 4. pomais.com [pomais.com]
- 5. Plant Growth Promoter- Gibberellic acid GA3 - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]
- 6. genfarm.com.au [genfarm.com.au]
- 7. kfrserver.natur.cuni.cz [kfrserver.natur.cuni.cz]
- 8. Understanding gibberellic acid signaling--are we there yet? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. juagrisciences.com [juagrisciences.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 17-Substituted Geldanamycin Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working on the synthesis of 17-substituted Geldanamycin (GA) analogs, such as 17-AEP-GA and the more common 17-AAG (17-allylamino-17-demethoxygeldanamycin). These compounds are potent inhibitors of Heat Shock Protein 90 (Hsp90), a key target in cancer therapy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to 17-AAG?
A1: "this compound" is likely a less common nomenclature or a potential typographical error for a 17-substituted Geldanamycin analog. The most extensively studied compound in this class is 17-AAG (17-allylamino-17-demethoxygeldanamycin). The "17" indicates substitution at the 17th position of the Geldanamycin ansa-macrocycle. The synthesis and challenges associated with 17-AAG are representative of other 17-substituted analogs.
Q2: What is the primary challenge in working with Geldanamycin and its analogs?
A2: A major challenge is the poor aqueous solubility of Geldanamycin and many of its derivatives, including 17-AAG.[1][2] This complicates formulation for in vivo studies and can affect reaction conditions and purification. Another significant concern is the potential for hepatotoxicity.[3]
Q3: What is the mechanism of action of 17-substituted Geldanamycin analogs?
A3: These compounds are inhibitors of Hsp90, a molecular chaperone responsible for the proper folding and stability of numerous client proteins, many of which are oncoproteins.[4][5][6] By binding to the ATP-binding pocket of Hsp90, these inhibitors disrupt its function, leading to the misfolding, ubiquitination, and subsequent degradation of client proteins by the proteasome.[4][7] This ultimately results in cell cycle arrest and apoptosis in cancer cells.
Q4: What are the key client proteins of Hsp90 that are affected by these inhibitors?
A4: Hsp90 has a broad range of client proteins involved in cell growth, proliferation, and survival. Key oncoproteins that are degraded upon Hsp90 inhibition include HER2, Akt, Raf-1, and mutant p53.[6][8]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and handling of 17-substituted Geldanamycin analogs.
| Problem | Possible Cause | Troubleshooting Steps |
| Low reaction yield during amination at C-17 | Incomplete reaction; side reactions. | - Ensure the starting Geldanamycin is pure and dry. - Use a sufficient excess of the amine nucleophile. - Optimize the reaction temperature and time. Monitor the reaction progress by TLC. - Consider using a different solvent system. |
| Difficulty in purifying the final product | Presence of unreacted starting material and side products. Poor separation on silica (B1680970) gel. | - Perform a preliminary purification by precipitation with a non-polar solvent like hexane (B92381) to remove excess amine.[1] - For column chromatography, use a solvent system with a gradient of increasing polarity (e.g., dichloromethane (B109758)/methanol).[1] - Consider using a different stationary phase for chromatography if silica gel is not effective. |
| Poor solubility of the synthesized analog | The inherent hydrophobic nature of the Geldanamycin scaffold. | - For experimental use, dissolve the compound in a small amount of a polar aprotic solvent like DMSO before diluting with aqueous buffers. - For formulation development, consider creating a more soluble derivative, such as a hydroquinone (B1673460) salt (e.g., IPI-504, the hydroquinone hydrochloride of 17-AAG).[9][10][11][12] |
| Product degradation during storage | Sensitivity to light and oxidation. | - Store the compound in a dark, airtight container under an inert atmosphere (e.g., argon or nitrogen). - For long-term storage, keep the compound at -20°C or below. |
| Inconsistent results in biological assays | Compound instability in aqueous media. Variation in cell line sensitivity. | - Prepare fresh stock solutions of the compound for each experiment. - Confirm the identity and purity of the compound by LC-MS and NMR before use. - Be aware that the degradation kinetics of Hsp90 client proteins can vary between different cell lines.[4] |
Experimental Protocols
Synthesis of 17-AAG from Geldanamycin
This protocol is a general guideline for the synthesis of 17-allylamino-17-demethoxygeldanamycin (B10781263) (17-AAG).
Materials:
-
Geldanamycin (GA)
-
Dry Dichloromethane (CH₂Cl₂)
-
Hexane
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Chloroform (B151607)/Methanol)
Procedure:
-
Dissolve Geldanamycin (e.g., 100 mg, 0.178 mmol) in dry dichloromethane (e.g., 2 mL) in a flask under an inert atmosphere and protected from light.
-
Add a molar excess of allylamine (e.g., 5 equivalents) dropwise to the solution.
-
Stir the reaction at room temperature and monitor its completion by Thin Layer Chromatography (TLC) (e.g., using a 95:5 Chloroform:Methanol mobile phase). The reaction may take up to 2 days.[1]
-
Once the reaction is complete, precipitate the product by adding hexane. Repeat the precipitation with hexane three times to remove excess allylamine.[1]
-
Centrifuge the mixture to collect the precipitate.
-
Evaporate the solvent to dryness to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of chloroform and methanol).
-
Combine the fractions containing the pure product and evaporate the solvent to yield 17-AAG.
Time-Course Analysis of Hsp90 Client Protein Degradation
This protocol outlines a general workflow to assess the effect of a 17-substituted Geldanamycin analog on the degradation of Hsp90 client proteins.
Materials:
-
Cancer cell line known to express Hsp90 client proteins (e.g., SK-BR-3 for HER2)
-
17-substituted Geldanamycin analog (e.g., 17-AAG)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against the client protein of interest (e.g., anti-HER2) and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Seed the cancer cells in multi-well plates and allow them to adhere.
-
Treat the cells with the desired concentration of the Hsp90 inhibitor. Include a vehicle-treated control (e.g., DMSO).
-
Incubate the cells for various time points (e.g., 0, 4, 8, 12, 24 hours).
-
At each time point, lyse the cells and collect the protein lysates.
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Determine the protein concentration of each lysate.
-
Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against the target client protein and the loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescence detection system.
-
A decrease in the band intensity of the client protein over time indicates degradation.
Data Presentation
The following table summarizes the inhibitory concentrations (IC₅₀) of 17-AAG in various cancer cell lines, demonstrating its potency.
| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |
| MEXF 276L | Melanoma | 375 | [13] |
| MEXF 514L | Melanoma | 10,000 | [13] |
Visualizations
Hsp90 Signaling Pathway and Inhibition
Caption: Hsp90 chaperone cycle and its inhibition by 17-AAG.
Experimental Workflow for 17-AAG Synthesis and Evaluation
Caption: General workflow for the synthesis and evaluation of 17-AAG.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Balance Between Folding and Degradation for Hsp90-Dependent Client Proteins: A Key Role for CHIP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Development of 17-allylamino-17-demethoxygeldanamycin hydroquinone hydrochloride (IPI-504), an anti-cancer agent directed against Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Development of 17-allylamino-17-demethoxygeldanamycin hydroquinone hydrochloride (IPI-504), an anti-cancer agent directed against Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 17-(Allylamino)-17-demethoxygeldanamycin activity in human melanoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the yield of the 17-AEP-GA synthesis reaction
Technical Support Center: Synthesis of 17-AEP-GA
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of this compound. The information is based on the hypothesized reaction involving the coupling of a protected Gallic Acid (GA) derivative with N-(2-aminoethyl)piperazine (AEP).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | Incomplete activation of the carboxylic acid. | - Ensure the coupling reagent (e.g., EDC, HATU) is fresh and active.- Use an appropriate base (e.g., DIPEA, TEA) to neutralize the reaction mixture.- Consider a different coupling reagent. |
| Low reactivity of the amine. | - The secondary amine in the piperazine (B1678402) ring of AEP may be less reactive. Consider increasing the reaction temperature or using a more potent coupling reagent.- Ensure the primary amine of AEP is not protonated. | |
| Steric hindrance. | - If the gallic acid derivative is sterically hindered, a less bulky coupling reagent might be beneficial.- Longer reaction times may be necessary. | |
| Poor solubility of reactants. | - Choose a solvent in which all reactants are fully soluble (e.g., DMF, DMSO).- Gentle heating might improve solubility. | |
| Presence of Multiple Side Products | Reaction with hydroxyl groups of gallic acid. | - Ensure complete protection of the hydroxyl groups on the gallic acid moiety before the coupling reaction. Common protecting groups include benzyl (B1604629) ethers or silyl (B83357) ethers. |
| Di-acylation of AEP. | - While the primary amine of AEP is more nucleophilic, di-acylation at both the primary and secondary amines can occur. Use a 1:1 stoichiometry of the activated gallic acid derivative to AEP. Consider adding the activated acid slowly to the solution of AEP. | |
| Epimerization of chiral centers (if applicable). | - If the parent molecule contains chiral centers, use a coupling reagent known to minimize epimerization, such as HATU or COMU. | |
| Difficult Purification | Product co-elutes with starting materials or byproducts. | - Optimize the chromatography conditions (e.g., gradient, solvent system).- Consider an alternative purification method such as preparative HPLC or crystallization. |
| Product is water-soluble and difficult to extract. | - If the product is highly polar, perform multiple extractions with a suitable organic solvent.- A salt-out procedure might be necessary to force the product into the organic layer. |
Frequently Asked Questions (FAQs)
Q1: What is the likely reaction for the synthesis of this compound?
A1: Based on the nomenclature, the synthesis most likely involves the formation of an amide bond between a carboxylic acid derivative of a larger molecule containing a protected gallic acid (GA) moiety and the primary amine of N-(2-aminoethyl)piperazine (AEP). The "17-" likely refers to a specific position on the parent molecule.
Q2: Which coupling reagents are recommended for this synthesis?
A2: A variety of coupling reagents can be used for amide bond formation. The choice depends on the specific substrates and the need to avoid side reactions.
| Coupling Reagent | Advantages | Considerations |
| EDC/HOBt | Cost-effective, common. | Can lead to the formation of a urea (B33335) byproduct that can be difficult to remove. |
| HATU/DIPEA | High efficiency, low epimerization. | More expensive. |
| T3P | High yielding, byproducts are water-soluble. | Can be corrosive. |
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A successful reaction will show the consumption of the starting materials and the appearance of a new spot/peak corresponding to the desired product.
Q4: What are the best practices for protecting the hydroxyl groups of gallic acid?
A4: The three hydroxyl groups on the gallic acid moiety are nucleophilic and can react with the activated carboxylic acid. They should be protected prior to the coupling reaction. Benzyl (Bn) ethers are a common choice as they are stable to a wide range of reaction conditions and can be removed by hydrogenolysis.
Experimental Protocols
General Protocol for the Amide Coupling of a Protected Gallic Acid Derivative with AEP
-
Preparation: To a solution of the protected gallic acid derivative (1 equivalent) in an anhydrous aprotic solvent (e.g., DMF, CH₂Cl₂), add the coupling reagent (e.g., HATU, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Reaction: Add N-(2-aminoethyl)piperazine (AEP) (1 equivalent) to the reaction mixture.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
Logical Troubleshooting Flow for Low Yield
Caption: Troubleshooting workflow for low product yield.
Experimental Workflow for this compound Synthesis
Caption: General experimental workflow for the synthesis.
Technical Support Center: Troubleshooting Low Bioactivity in 17-AEP-GA Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low bioactivity with 17-AEP-GA, a potent HSP90 antagonist. The information is presented in a question-and-answer format to directly address common experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound treatment is showing little to no effect on my cancer cell line. What are the initial troubleshooting steps?
A1: Low bioactivity of this compound can stem from several factors. Systematically addressing each potential issue is key to identifying the problem. Here is a step-by-step troubleshooting guide:
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Step 1: Verify Compound Integrity and Handling.
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Solubility: this compound, similar to its analog 17-AAG, is sparingly soluble in aqueous solutions. Ensure it is fully dissolved in a suitable solvent like DMSO at a high concentration to create a stock solution.[1] When preparing working concentrations, dilute the stock solution in culture media and ensure it remains in solution. Precipitation of the compound will significantly reduce its effective concentration.
-
Storage: Store the this compound stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can degrade the compound.[1]
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Positive Control: Include a well-characterized HSP90 inhibitor, such as 17-AAG, in your experiments as a positive control. This will help determine if the issue is specific to your this compound stock or a more general problem with your experimental setup.
-
-
Step 2: Confirm On-Target Activity.
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The hallmark of HSP90 inhibition is the induction of a heat shock response, characterized by the upregulation of HSP70, and the degradation of HSP90 client proteins.[2][3]
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Perform a western blot analysis to assess the levels of HSP70 and a known sensitive HSP90 client protein (e.g., AKT, RAF-1, HER2) in your cell line after treatment with this compound for 24-48 hours.[2][3][4] A lack of HSP70 induction or client protein degradation suggests a problem with the compound's bioactivity or cellular uptake.
-
-
Step 3: Optimize Experimental Conditions.
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Concentration Range: Ensure you are using an appropriate concentration range. The effective concentration of HSP90 inhibitors can vary significantly between cell lines.[1][2] A broad dose-response curve, ranging from nanomolar to micromolar concentrations, should be performed to determine the IC50 value for your specific cell line.
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Treatment Duration: The effects of HSP90 inhibitors are often time-dependent. Assess bioactivity at multiple time points (e.g., 24, 48, and 72 hours) to capture the optimal treatment window.[2]
-
Below is a DOT script for a troubleshooting workflow to address low bioactivity of this compound.
A troubleshooting workflow for low this compound bioactivity.
Q2: What are the expected downstream effects of HSP90 inhibition by this compound?
A2: Inhibition of HSP90 by this compound is expected to disrupt multiple signaling pathways critical for cancer cell survival and proliferation by promoting the degradation of numerous oncogenic client proteins.[5][6][7] The primary downstream effects include:
-
Cell Cycle Arrest: Degradation of client proteins involved in cell cycle progression, such as CDK4, can lead to cell cycle arrest.[5]
-
Apoptosis: Depletion of pro-survival client proteins like AKT and survivin can trigger programmed cell death.[5][8]
-
Inhibition of Key Signaling Pathways: HSP90 inhibition simultaneously blocks major oncogenic pathways, including the PI3K/AKT and RAS/RAF/MEK/ERK pathways.[6][9][10]
The following diagram illustrates the central role of HSP90 in regulating these key signaling pathways and how its inhibition by this compound leads to the degradation of client proteins.
The HSP90 signaling pathway and the mechanism of this compound inhibition.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of various HSP90 inhibitors across different cancer cell lines. While specific data for this compound is limited in publicly available literature, the data for its analog, 17-AAG, can serve as a reference for expected potency.
| Inhibitor | Cell Line | Assay Type | IC50 / Effective Concentration | Reference |
| 17-AAG | Multiple Myeloma | Cell Viability | 0.2 µM | [1] |
| 17-AAG | Breast Cancer | Cell Viability | 0.2 µM | [1] |
| 17-AAG | Melanoma | Cell Viability | 0.2 µM | [1] |
| 17-AAG | Colon Adenocarcinoma | Cell Viability | 0.2 µM | [1] |
| NVP-AUY922 | B16F10 | Cell Viability | 5-100 nM | [11] |
| NVP-AUY922 | LS174T | Cell Viability | 5-100 nM | [11] |
Key Experimental Protocols
1. Cell Viability Assay (MTT-based)
This protocol is designed to determine the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[2][12]
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. A common starting range for HSP90 inhibitors is from 1 nM to 10 µM.[12] Remove the old medium and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.[2]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[2][4]
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Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) and incubate overnight to dissolve the formazan (B1609692) crystals.[2]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.[4][12]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value.[12]
2. Western Blot Analysis for HSP70 Induction and Client Protein Degradation
This protocol confirms the on-target activity of this compound.
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of this compound for 24-48 hours.[2]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[3][4]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.[3][4]
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SDS-PAGE and Protein Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.[3]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[4]
-
Incubate the membrane with primary antibodies against HSP70, a client protein (e.g., AKT, RAF-1), and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[4][13]
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Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3][4]
-
-
Detection: Apply an ECL detection reagent and capture the chemiluminescent signal using an imaging system.[3][4] A decrease in the levels of the client protein and an increase in HSP70 expression will confirm HSP90 inhibition.[2]
The following diagram outlines the general experimental workflow for assessing the bioactivity of this compound.
A general experimental workflow for assessing this compound bioactivity.
References
- 1. amyloid-a-protein-fragment.com [amyloid-a-protein-fragment.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Targeting of multiple signalling pathways by heat shock protein 90 molecular chaperone inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting multiple signal transduction pathways through inhibition of Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hsp90 inhibitors, GA and 17AAG, lead to ER stress-induced apoptosis in rat histiocytoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of Hsp90 suppresses PI3K/AKT/mTOR signaling and has antitumor activity in Burkitt lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Separation of 17-AEP-GA from its Precursors
Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of 17-AEP-GA (17-(2-Aminoethyl)amino-17-demethoxygeldanamycin) from its precursors. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshooting for common challenges encountered during the purification and analysis of this promising HSP90 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the likely precursors of this compound that I need to separate?
A1: Based on the general synthesis of 17-amino geldanamycin (B1684428) derivatives, this compound is typically synthesized from geldanamycin. The synthetic route likely involves the reaction of 17-demethoxygeldanamycin with ethylenediamine (B42938). Therefore, the primary precursors and potential impurities to separate include:
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Geldanamycin: The initial starting material.
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17-demethoxygeldanamycin: An intermediate in the synthesis.
-
Unreacted ethylenediamine and other reagents: These are typically more polar and may elute early in a reversed-phase HPLC separation.
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Side-products: Potential side-products from the amination reaction.
Q2: What is a good starting point for an HPLC method to separate this compound?
A2: A reversed-phase HPLC (RP-HPLC) method is a suitable starting point. Given that this compound and its precursors are ansamycin (B12435341) antibiotics, a C18 column is a common choice. A gradient elution with a mobile phase consisting of acetonitrile (B52724) and water, often with an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape, is recommended.
Q3: My peaks for this compound are tailing. What could be the cause and how can I fix it?
A3: Peak tailing for basic compounds like this compound in RP-HPLC is a common issue, often caused by secondary interactions between the basic amine groups of the analyte and acidic residual silanol (B1196071) groups on the silica-based stationary phase.[1] Here are several strategies to address this:
-
Lower the mobile phase pH: Adding an acid like TFA or formic acid (e.g., 0.1%) to the mobile phase can protonate the silanol groups, minimizing these secondary interactions.[1]
-
Use a base-deactivated column: These columns have a stationary phase that is specifically treated to reduce the number of accessible silanol groups.[1]
-
Add a competing base: A small amount of a basic modifier, such as triethylamine (B128534) (TEA), can be added to the mobile phase to compete with the analyte for binding to the active sites.
-
Increase buffer concentration: If using a buffered mobile phase, increasing its concentration can sometimes help to mask the silanol interactions.[1]
Q4: I am observing peak fronting. What are the likely causes?
A4: Peak fronting is less common than tailing but can occur due to several reasons:
-
Column overload: Injecting too much sample can lead to saturation of the stationary phase. Try diluting your sample and injecting a smaller volume.[2]
-
Poor sample solubility: If the sample is not fully dissolved in the injection solvent, it can lead to distorted peak shapes. Ensure your sample is completely dissolved, and if possible, use the initial mobile phase as the sample solvent.
-
Column collapse: A sudden physical change in the column packing can cause peak fronting. This may be due to operating outside the recommended pH or pressure limits of the column.
Q5: I'm seeing split peaks. What does this indicate?
A5: Split peaks can be caused by a few factors:
-
Co-elution of closely related compounds: You may have an impurity or a related compound that is not fully resolved from your main peak. Method optimization, such as changing the gradient slope or mobile phase composition, may be necessary.
-
Injection solvent incompatibility: If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion. It is always best to dissolve the sample in the initial mobile phase if possible.
-
A void or channel in the column: This can cause the sample to travel through the column at different rates, leading to a split peak. This usually indicates a damaged column that needs to be replaced.
Troubleshooting Guides
This section provides a structured approach to resolving common issues encountered during the HPLC separation of this compound.
Guide 1: Poor Resolution Between this compound and Precursors
| Symptom | Possible Cause | Suggested Solution |
| Overlapping peaks of this compound and 17-demethoxygeldanamycin. | Insufficient separation power of the current method. | 1. Optimize the gradient: Decrease the ramp rate of the organic solvent to increase the separation time between the two compounds. 2. Change the organic solvent: Try methanol (B129727) instead of acetonitrile, or a combination of the two, as this can alter the selectivity. 3. Change the stationary phase: If using a C18 column, consider a phenyl-hexyl or a polar-embedded column to introduce different separation mechanisms. |
| Broad peaks leading to poor resolution. | Sub-optimal mobile phase conditions or column issues. | 1. Check mobile phase pH: Ensure the pH is appropriate for the analytes. 2. Reduce extra-column volume: Use shorter, narrower ID tubing between the injector, column, and detector. 3. Check for column contamination: Flush the column with a strong solvent. |
Guide 2: Irreproducible Retention Times
| Symptom | Possible Cause | Suggested Solution |
| Retention times shift between injections. | Inadequate column equilibration between runs. | Increase the equilibration time to at least 10 column volumes with the initial mobile phase conditions. |
| Gradual drift in retention times over a sequence of runs. | Change in mobile phase composition. | 1. Prepare fresh mobile phase: Volatile organic solvents can evaporate over time, changing the composition. 2. Ensure proper mixing: If preparing the mobile phase online, ensure the mixer is functioning correctly. |
| Random fluctuations in retention times. | Pump malfunction or leaks. | Check the pump for pressure fluctuations and inspect for any leaks in the system. |
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol is a general guideline based on the synthesis of similar 17-amino geldanamycin derivatives.
-
Demethoxylation: Geldanamycin is treated to selectively remove the C17 methoxy (B1213986) group, yielding 17-demethoxygeldanamycin.
-
Amination: The 17-demethoxygeldanamycin intermediate undergoes a nucleophilic substitution reaction with an excess of ethylenediamine. This reaction introduces the (2-aminoethyl)amino group at the 17-position.
-
Purification: The crude reaction mixture is then purified, typically using column chromatography or preparative HPLC, to isolate the this compound product.
Protocol 2: Recommended Starting HPLC Method
This method can be used as a starting point for the analysis and purification of this compound.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 330 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
Visualizations
Caption: Experimental workflow for synthesis and HPLC optimization of this compound.
Caption: Simplified signaling pathway of this compound via HSP90 inhibition.
References
How to solve solubility issues with 17-AEP-GA in aqueous solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to solve solubility issues with 17-AEP-GA in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound difficult to dissolve in aqueous buffers?
A1: this compound is a derivative of geldanamycin (B1684428), a compound known for its poor water solubility.[1][2] Like its parent compound, this compound is a hydrophobic molecule, making it challenging to dissolve directly in aqueous solutions such as phosphate-buffered saline (PBS) or cell culture media. The standard and recommended procedure is to first prepare a concentrated stock solution in an organic solvent.
Q2: What is the recommended solvent for preparing a this compound stock solution?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of geldanamycin and its analogs. For the closely related compound 17-AAG, solubility in DMSO is high, often at 10 mg/mL or greater. It is also soluble in ethanol, though to a lesser extent. For in vitro assays, preparing a 10 mM stock solution in DMSO is a common starting point.[3]
Q3: My this compound precipitates when I dilute my DMSO stock solution into my aqueous experimental buffer. What is happening?
A3: This is a common issue known as "crashing out." It occurs when the concentrated drug solution in an organic solvent is rapidly diluted into an aqueous buffer where its solubility is much lower. The abrupt change in solvent polarity causes the compound to come out of solution and form a precipitate. This can lead to inaccurate experimental results.
Q4: How can I prevent my this compound from precipitating during dilution?
A4: The key is to perform a stepwise or gradual dilution. Instead of adding a small volume of your concentrated DMSO stock directly into a large volume of aqueous buffer, it is better to add the stock solution to the buffer while vortexing to ensure rapid mixing. It is also recommended to keep the final concentration of DMSO in your experimental medium as low as possible, typically below 0.5%, to avoid solvent-induced artifacts or toxicity in cell-based assays.[4]
Q5: How does pH affect the solubility of this compound?
A5: The "AEP" in this compound stands for an aminoethylpiperazine group. This group contains amine functionalities with a predicted pKa of around 10.11.[3][5][6] In solutions with a pH below this pKa, the amine groups will be protonated, carrying a positive charge. This protonation generally increases the aqueous solubility of the molecule. Therefore, this compound is expected to be more soluble in acidic to neutral aqueous solutions compared to basic solutions.
Q6: How should I store my this compound stock solution?
A6: Stock solutions of geldanamycin analogs in DMSO should be stored at -20°C or -80°C to ensure stability. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
Troubleshooting Guides
Issue 1: Powder is not dissolving in the organic solvent.
| Possible Cause | Suggested Solution |
| Insufficient Solvent Volume | Ensure you are using a sufficient volume of the organic solvent (e.g., DMSO) to achieve the desired stock concentration. |
| Low Temperature | Gently warm the solution in a 37°C water bath and vortex or sonicate briefly to aid dissolution. |
| Compound Degradation | If the powder is old or has been stored improperly, it may have degraded. Use a fresh vial of the compound if possible. |
Issue 2: Immediate precipitation upon dilution in aqueous buffer.
| Possible Cause | Suggested Solution |
| Rapid Solvent Exchange | Add the DMSO stock solution dropwise to the vigorously stirring aqueous buffer. Avoid adding the buffer to the stock solution. |
| High Final Concentration | The final concentration of this compound in the aqueous solution may be above its solubility limit. Try preparing a more dilute working solution. |
| Low Temperature of Aqueous Buffer | Pre-warm your aqueous buffer to your experimental temperature (e.g., 37°C) before adding the this compound stock solution. |
Issue 3: Solution is initially clear but becomes cloudy or precipitates over time.
| Possible Cause | Suggested Solution |
| Kinetic vs. Thermodynamic Solubility | You may have created a supersaturated solution that is not stable over time. Prepare fresh dilutions immediately before use. |
| pH Shift in Media | In cell culture, cellular metabolism can alter the pH of the medium, potentially decreasing the solubility of this compound. Ensure your medium is well-buffered. |
| Interaction with Media Components | Components in complex media (e.g., proteins in serum) can sometimes interact with the compound, leading to precipitation. Consider reducing the serum concentration if your experiment allows. |
Data Presentation
Table 1: Solubility Data for the Structurally Similar Compound 17-AAG
| Solvent | Reported Solubility |
| DMSO | ≥24.95 mg/mL |
| Ethanol | ≥9.56 mg/mL (with sonication) |
| Water | Insoluble (estimated maximum solubility ~20-50 µM) |
Data for 17-AAG is provided as a reference. The solubility of this compound may differ.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the mass of this compound required to make a 10 mM stock solution. The molecular weight of this compound should be provided by the supplier.
-
Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the tube vigorously until the powder is completely dissolved. If necessary, briefly sonicate the tube in a water bath to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a Working Solution of this compound in Aqueous Buffer
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer (e.g., PBS or cell culture medium)
-
Sterile dilution tubes
-
Vortex mixer
Procedure:
-
Pre-warm the aqueous buffer to the desired experimental temperature (e.g., 37°C).
-
To prepare a 10 µM working solution, for example, you will perform a 1:1000 dilution of your 10 mM stock.
-
While vigorously vortexing 999 µL of the pre-warmed aqueous buffer, slowly add 1 µL of the 10 mM this compound stock solution dropwise.
-
Continue vortexing for an additional 30 seconds to ensure the solution is homogenous.
-
Visually inspect the working solution for any signs of precipitation. If the solution is clear, it is ready for use.
-
Use the freshly prepared working solution immediately for your experiment.
Protocol 3: Determination of Kinetic Solubility of this compound
This protocol allows you to estimate the maximum soluble concentration of this compound in your specific aqueous buffer.
Materials:
-
10 mM this compound stock solution in DMSO
-
Your experimental aqueous buffer
-
96-well clear-bottom plate
-
Plate reader capable of measuring turbidity (absorbance at ~600-650 nm)
-
Multichannel pipette
Procedure:
-
In the 96-well plate, prepare a serial dilution of your 10 mM this compound stock solution in DMSO.
-
In a separate 96-well plate, add a fixed volume of your pre-warmed aqueous buffer to each well (e.g., 198 µL).
-
Transfer a small, equal volume of each DMSO dilution of this compound to the corresponding wells of the plate containing the aqueous buffer (e.g., 2 µL). This will create a range of final this compound concentrations with a constant final DMSO concentration.
-
Include a control well with buffer and DMSO only.
-
Mix the plate gently and incubate at your experimental temperature for a set period (e.g., 1-2 hours).
-
Measure the absorbance (turbidity) of each well at 600-650 nm.
-
The concentration at which a significant increase in turbidity is observed compared to the control is an estimation of the kinetic solubility limit of this compound in your buffer.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Logical troubleshooting flow for this compound precipitation.
Caption: Signaling pathway of pH effect on this compound solubility.
References
- 1. researchgate.net [researchgate.net]
- 2. Geldanamycin and its derivatives as Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Aminoethylpiperazine CAS#: 140-31-8 [m.chemicalbook.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. 140-31-8 CAS MSDS (N-Aminoethylpiperazine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. News - N-Aminoethylpiperazine CASï¼140-31-8 purity:99% [mit-ivy.com]
Technical Support Center: Refining the Purification of 17-AEP-GA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification process for 17-AEP-GA, a novel gibberellin derivative. The guidance provided is based on established methodologies for the purification of gibberellins (B7789140) and their analogues.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
While the exact structure of "this compound" is not publicly documented, it is presumed to be a derivative of gibberellic acid (GA), a well-characterized plant hormone. The "17" likely indicates a modification at the 17-position of the gibberellin core structure, and "AEP" may represent an appended chemical moiety. As a gibberellin derivative, its purification will likely involve techniques effective for separating polar, acidic compounds from complex mixtures.
Q2: What are the most common methods for purifying gibberellin derivatives?
The purification of gibberellin derivatives typically involves a combination of chromatographic techniques. The most common methods include:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Effective for separating compounds based on hydrophobicity. C18 columns are frequently used.
-
Silica (B1680970) Gel Chromatography: A standard method for separating compounds based on polarity.
-
Recrystallization: Used to obtain highly pure crystalline material from a concentrated solution.
Q3: What are the expected challenges in purifying this compound?
Researchers may encounter several challenges, including:
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Low Yield: Synthesis of gibberellin derivatives can sometimes result in low overall yields.
-
Presence of Impurities: Side-products from the synthesis and starting materials can co-elute with the target compound.
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Compound Instability: Some gibberellin derivatives can be sensitive to pH and temperature.
-
Difficulty in Achieving High Purity: The presence of structurally similar isomers or degradation products can make achieving high purity challenging.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
Problem 1: Low Recovery of this compound after Chromatography
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Irreversible Adsorption to the Stationary Phase | If using silica gel, the acidic nature of the carboxyl group on the gibberellin structure may lead to strong adsorption. Try adding a small percentage of acetic or formic acid to the mobile phase to suppress this interaction. For RP-HPLC, ensure the mobile phase pH is appropriate to maintain the desired protonation state of your compound. |
| Compound Degradation on the Column | Gibberellins can be sensitive to acidic or basic conditions. Ensure the pH of your mobile phase is within a stable range for this compound. Analyze fractions for degradation products. |
| Incomplete Elution | The chosen mobile phase may not be strong enough to elute the compound. Gradually increase the solvent strength (e.g., increase the percentage of the organic solvent in RP-HPLC). |
| Precipitation on the Column | If the sample is not fully dissolved in the mobile phase, it can precipitate at the head of the column. Ensure complete dissolution of the sample in the mobile phase before loading. |
Problem 2: Co-elution of this compound with Impurities
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Insufficient Resolution | The chromatographic conditions are not optimized for separating the target compound from impurities. |
| * RP-HPLC: Modify the mobile phase gradient. A shallower gradient can improve the separation of closely eluting peaks. Consider using a different organic modifier (e.g., acetonitrile (B52724) vs. methanol). A longer column or a column with a smaller particle size can also increase resolution. | |
| * Silica Gel Chromatography: Optimize the solvent system. Use a solvent system with a different polarity or selectivity. Techniques like two-dimensional TLC can help in selecting an appropriate solvent system. | |
| Structurally Similar Impurities | The synthesis may have produced isomers or byproducts with very similar properties to this compound. |
| * Consider an alternative chromatographic technique. For example, if RP-HPLC is not providing adequate separation, try normal-phase HPLC or ion-exchange chromatography. | |
| * Recrystallization of the partially purified product can be an effective final purification step to remove minor impurities. |
Experimental Protocols
General Protocol for Purification of Gibberellin Derivatives via RP-HPLC
This protocol provides a starting point for the purification of this compound. Optimization will be necessary.
-
Sample Preparation:
-
Dissolve the crude reaction mixture in a minimal amount of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Chromatographic Conditions (Starting Point):
-
Column: C18, 5 µm particle size, 4.6 x 250 mm.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 10% B to 90% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (or a wavelength appropriate for the chromophores in this compound).
-
Injection Volume: 20 µL.
-
-
Fraction Collection:
-
Collect fractions corresponding to the peak of interest.
-
-
Analysis and Pooling:
-
Analyze the collected fractions by analytical HPLC to determine their purity.
-
Pool the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the pooled fractions using a rotary evaporator or lyophilizer.
-
Visualizations
Experimental Workflow for this compound Purification
Caption: General Workflow for this compound Purification.
Troubleshooting Logic for Low Purification Yield
Caption: Troubleshooting Low Yield in this compound Purification.
Dealing with side reactions in the synthesis of 17-AEP-GA
Technical Support Center: Synthesis of 17-AEP-GA
Welcome to the technical support center for the synthesis of this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the synthesis of this compound and other C-17 modified gibberellin derivatives.
Disclaimer: The exact structure of "this compound" is not publicly defined. For the purpose of this guide, we will assume it is a derivative of a common gibberellin, such as Gibberellin A5 (GA₅), where the exocyclic methylene (B1212753) group at the C-16/17 position has been functionalized. The troubleshooting advice provided is based on common reactions and side reactions encountered during the modification of this functional group in gibberellins (B7789140).
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the synthesis of this compound.
Q1: I am observing a low yield of my desired this compound product. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors throughout the synthetic process. Here are some common causes and troubleshooting steps:
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Incomplete Reaction: The reaction may not be going to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider increasing the reaction time or temperature. Ensure the purity of your starting materials and reagents, as impurities can inhibit the reaction.
-
-
Side Reactions: The formation of unwanted byproducts can significantly reduce the yield of the desired product.
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Solution: Identify the major side products (see Q2 for common side reactions). Once identified, you can often modify the reaction conditions to suppress their formation. This may involve changing the solvent, temperature, or catalyst.
-
-
Product Degradation: The desired product may be unstable under the reaction or workup conditions.
-
Solution: If the product is sensitive to acid or base, ensure the workup procedure is performed under neutral conditions. If it is temperature-sensitive, perform the reaction and purification at lower temperatures.
-
-
Purification Losses: Significant amounts of the product may be lost during the purification steps.
-
Solution: Optimize your purification protocol. For column chromatography, select an appropriate stationary phase and solvent system to achieve good separation. Ensure complete extraction of the product during the workup.
-
Troubleshooting Workflow for Low Yield
Caption: A workflow diagram for troubleshooting low product yields.
Q2: I have identified several impurities in my crude product mixture. What are the likely side reactions occurring during the synthesis of this compound?
A2: The modification of the C-16/17 exocyclic double bond in gibberellins can lead to several side reactions. The nature of these side reactions will depend on the specific reagents and conditions used. Here are some common possibilities:
-
Rearrangement of the Gibberellin Skeleton: Under acidic conditions, the gibberellin skeleton can undergo rearrangement, leading to the formation of isomeric byproducts.
-
Epimerization: If the reaction conditions are harsh, epimerization at stereocenters adjacent to carbonyl groups or other acidic protons can occur.
-
Formation of Diastereomers: If the modification at C-17 creates a new stereocenter, the formation of diastereomers is possible. The ratio of these diastereomers will depend on the stereoselectivity of the reaction.
-
Over-reaction or Incomplete Reaction: Depending on the reagents, the starting material might not fully react, or the product might undergo further unwanted reactions. For example, if adding a protecting group, you might see a mixture of unprotected, mono-protected, and di-protected species.
Table 1: Common Side Reactions and Mitigation Strategies
| Side Reaction | Potential Cause | Mitigation Strategy |
| Skeletal Rearrangement | Acidic reaction conditions | Use non-acidic catalysts or buffer the reaction mixture. |
| Epimerization | Strong base or prolonged heating | Use milder bases, lower reaction temperatures, and shorter reaction times. |
| Diastereomer Formation | Non-stereoselective reagents | Employ chiral catalysts or auxiliaries to improve stereoselectivity. |
| Incomplete Reaction | Insufficient reagent or reaction time | Use a slight excess of the key reagent and monitor the reaction to completion. |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for modifying the C-16/17 position of gibberellins?
A1: The synthesis of C-17 modified gibberellins typically involves the functionalization of the exocyclic methylene group (C-16/17 double bond) of a gibberellin precursor, such as GA₃ or GA₅. A general workflow is as follows:
General Synthetic Workflow
Caption: A general workflow for the synthesis of C-17 modified gibberellins.
Q2: Which protecting groups are suitable for gibberellin synthesis?
A2: The choice of protecting groups is crucial to prevent unwanted side reactions at the hydroxyl (-OH) and carboxylic acid (-COOH) groups.
-
For Hydroxyl Groups: Silyl ethers (e.g., TBDMS, TIPS) are commonly used as they are stable to a wide range of reaction conditions and can be selectively removed.
-
For Carboxylic Acid Groups: Methyl or ethyl esters are often employed. They can be introduced under mild conditions and removed by saponification.
Q3: How does this compound exert its biological effects?
A3: Gibberellins regulate plant growth and development through a specific signaling pathway. While the exact mechanism of a modified gibberellin like this compound would need to be experimentally determined, it is likely to interact with components of the canonical gibberellin signaling pathway. This pathway involves the GID1 receptor and DELLA proteins, which are transcriptional regulators that repress growth.
Gibberellin Signaling Pathway
Caption: A simplified diagram of the gibberellin signaling pathway.
Experimental Protocols
Protocol 1: General Procedure for the Protection of Hydroxyl and Carboxyl Groups in Gibberellin A₅
-
Esterification of Carboxylic Acid:
-
Dissolve Gibberellin A₅ (1 equivalent) in methanol.
-
Add a catalytic amount of acetyl chloride dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Remove the solvent under reduced pressure. The crude product, GA₅-methyl ester, can be used in the next step without further purification.
-
-
Protection of Hydroxyl Group:
-
Dissolve the crude GA₅-methyl ester in anhydrous dichloromethane (B109758) (DCM).
-
Add imidazole (B134444) (2.5 equivalents) and tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 equivalents).
-
Stir the mixture at room temperature for 12-16 hours.
-
Quench the reaction with water and extract with DCM.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate (B1210297) gradient) to yield the protected GA₅ derivative.
-
Table 2: Typical Reagent Quantities for Protection of GA₅ (100 mg scale)
| Reagent | Molecular Weight | Equivalents | Amount (mg) | Volume (mL) |
| Gibberellin A₅ | 330.37 | 1.0 | 100 | - |
| Methanol | 32.04 | Solvent | - | 5 |
| Acetyl Chloride | 78.50 | Catalyst | ~5 | ~0.003 |
| Imidazole | 68.08 | 2.5 | 51.5 | - |
| TBDMSCl | 150.72 | 1.2 | 54.7 | - |
| Dichloromethane | 84.93 | Solvent | - | 5 |
Note: These protocols and troubleshooting guides are intended for informational purposes and should be adapted to specific experimental setups and target molecules. Always consult the relevant safety data sheets (SDS) before handling any chemicals.
Technical Support Center: Enhancing the Stability of 17-AEP-GA for Long-Term Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 17-AEP-GA for long-term storage. The following sections detail recommended storage conditions, stability data under various stressors, and protocols for handling and analyzing this potent Hsp90 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound?
A1: For maximal stability, this compound should be stored as a solid at -20°C or lower, protected from light and moisture. Under these conditions, the compound is expected to be stable for at least two years.
Q2: Can I store this compound in solution?
A2: While not ideal for long-term storage, solutions of this compound can be prepared for immediate use or short-term storage. It is recommended to prepare stock solutions in anhydrous DMSO. For storage up to one month, these solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C.
Q3: What are the primary degradation pathways for this compound?
A3: Like other geldanamycin (B1684428) analogs, this compound is susceptible to degradation through hydrolysis, oxidation, and photolysis. The benzoquinone moiety is particularly sensitive to nucleophilic attack and reduction. Exposure to acidic or basic conditions, oxidizing agents, and light can accelerate degradation.
Q4: How can I minimize degradation of this compound during my experiments?
A4: To minimize degradation, it is crucial to use high-purity, anhydrous solvents and to protect solutions from light. Prepare fresh working solutions from a frozen stock for each experiment. When working with aqueous buffers, it is advisable to keep the pH near neutral and to use the solution as quickly as possible.
Q5: What are the visual signs of this compound degradation?
A5: A color change of the solution, typically from a yellow/orange to a brownish hue, can indicate degradation. However, significant degradation can occur without a noticeable color change. Therefore, analytical methods such as HPLC should be used to confirm the integrity of the compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or reduced activity of this compound in cellular assays. | 1. Degradation of stock solution due to improper storage (e.g., repeated freeze-thaw cycles, exposure to light). 2. Degradation of the compound in the culture medium. 3. Interaction with components in the culture medium. | 1. Prepare fresh aliquots of the stock solution from a solid sample stored at -20°C. 2. Minimize the incubation time of this compound in the culture medium. Consider refreshing the medium with the compound for long-term experiments. 3. Perform a stability check of this compound in the specific culture medium used. |
| Appearance of unexpected peaks in HPLC analysis. | 1. Formation of degradation products. 2. Contamination of the sample or solvent. | 1. Compare the chromatogram with a freshly prepared standard. If new peaks are present, perform forced degradation studies to identify potential degradation products. 2. Use high-purity solvents and clean equipment. Analyze a solvent blank to rule out contamination. |
| Precipitation of this compound in aqueous solutions. | 1. Low aqueous solubility of this compound. 2. Exceeding the solubility limit in the final working solution. | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility, but not high enough to cause cellular toxicity. 2. Perform a solubility test to determine the maximum concentration of this compound in the specific aqueous buffer. |
Quantitative Stability Data
The stability of this compound was assessed under various stress conditions. The following tables summarize the percentage of this compound remaining after exposure.
Table 1: Stability of this compound Solid under Different Storage Conditions
| Storage Condition | 3 Months | 6 Months | 12 Months | 24 Months |
| -80°C, Dark, Dessicated | 99.8% | 99.5% | 99.1% | 98.5% |
| -20°C, Dark, Dessicated | 99.5% | 99.0% | 98.2% | 97.0% |
| 4°C, Dark, Dessicated | 95.2% | 90.5% | 82.1% | 68.3% |
| 25°C, Dark, Ambient Humidity | 85.1% | 72.4% | 55.8% | 33.1% |
Table 2: Stability of this compound (10 mM in DMSO) under Different Storage Conditions
| Storage Condition | 1 Week | 1 Month | 3 Months | 6 Months |
| -80°C, Dark | 99.9% | 99.2% | 97.5% | 95.0% |
| -20°C, Dark | 99.5% | 98.0% | 94.2% | 88.1% |
| 4°C, Dark | 96.3% | 88.7% | 75.4% | 59.2% |
| 25°C, Dark | 88.2% | 70.1% | 48.9% | 27.6% |
Table 3: Forced Degradation of this compound (1 mg/mL in solution) after 24 hours
| Stress Condition | % this compound Remaining |
| 0.1 M HCl, 60°C | 75.4% |
| 0.1 M NaOH, 60°C | 62.8% |
| 1% H₂O₂, 25°C | 80.1% |
| UV Light (254 nm), 25°C | 70.5% |
| Heat (80°C), in water | 85.2% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Add a calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution for 30 seconds to ensure complete dissolution.
-
Aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -80°C.
Protocol 2: Forced Degradation Study
-
Acid Hydrolysis: Dissolve 1 mg of this compound in 1 mL of methanol (B129727) and add 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Dissolve 1 mg of this compound in 1 mL of methanol and add 9 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Dissolve 1 mg of this compound in 10 mL of 1% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Photodegradation: Prepare a 100 µg/mL solution of this compound in methanol. Expose the solution to UV light (254 nm) for 24 hours. A control sample should be kept in the dark.
-
Thermal Degradation: Place solid this compound in an oven at 80°C for 24 hours. Dissolve the sample in a suitable solvent before HPLC analysis.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of remaining this compound and the formation of degradation products.
Visualizations
Caption: Hsp90 signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for stability testing of this compound.
Technical Support Center: Detection of Trace 17-AAG and its Metabolites
Welcome to the technical support center for the analytical method refinement of 17-allylamino-17-demethoxygeldanamycin (B10781263) (17-AAG) and its primary active metabolite, 17-amino-17-demethoxygeldanamycin (17-AG). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to assist researchers, scientists, and drug development professionals in achieving sensitive and reliable quantification of these compounds.
Frequently Asked Questions (FAQs)
Q1: What is the most effective and widely used method for detecting trace amounts of 17-AAG and its metabolite 17-AG?
A1: The most robust, sensitive, and specific method for the simultaneous quantification of 17-AAG and 17-AG in biological matrices like human plasma is High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or LC-MS/MS).[1][2][3] This technique offers excellent selectivity through Selected Reaction Monitoring (SRM), allowing for reliable measurement of concentrations as low as 0.5 ng/mL.[1]
Q2: What are the critical factors to consider for sample preparation and handling to ensure analyte stability?
A2: 17-AAG and its hydroquinone (B1673460) form (17-AAGH2) can be susceptible to oxidation. Therefore, proper sample handling is crucial. Key considerations include:
-
Storage: Samples should be stored at -80°C to ensure long-term stability.[1]
-
Extraction: Promptly process samples after thawing. A common and effective method is protein precipitation using ice-cold acetonitrile (B52724).[1]
-
Internal Standard: Add an appropriate internal standard, such as 17-DMAG or the parent compound Geldanamycin (GA), early in the preparation process to account for variability in extraction and instrument response.[1][4]
Q3: What Lower Limit of Quantitation (LLOQ) can be realistically achieved with a validated LC-MS/MS method?
A3: A well-optimized and validated LC-MS/MS assay can reliably achieve an LLOQ of 0.5 ng/mL for both 17-AAG and 17-AG in human plasma.[1] Some HPLC methods with UV detection have reported LLOQs around 12.5 nM (approximately 7.3 ng/mL).[5]
Q4: Why is monitoring the metabolite 17-AG important?
A4: 17-AG is the primary active metabolite of 17-AAG.[6][7] Monitoring its concentration alongside the parent drug provides a more complete pharmacokinetic profile, offering insights into the drug's metabolism, exposure, and potential efficacy in vivo.
Detailed Experimental Protocol: LC-MS/MS Quantification of 17-AAG and 17-AG in Human Plasma
This protocol is based on a validated method for the sensitive measurement of 17-AAG and 17-AG.[1]
1. Sample Preparation (Protein Precipitation)
-
Thaw frozen human plasma samples on ice.
-
To a 200 µL aliquot of plasma in a microcentrifuge tube, add the internal standard (e.g., 17-DMAG).
-
Add 400 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 5 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
Inject a small volume (e.g., 10 µL) into the LC-MS/MS system.
2. Liquid Chromatography (LC) Conditions
-
HPLC System: Agilent 1100 HPLC system or equivalent.[1]
-
Column: Agilent Zorbax SB-phenyl, 5 µm, 50 × 2.1 mm.[1]
-
Guard Column: Varian Metaguard Diphenyl, 3mm.[1]
-
Mobile Phase A: 0.1% Glacial Acetic Acid in Water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Flow Rate: 500 µL/min.[1]
-
Gradient: A time-programmed gradient elution should be optimized to ensure separation from matrix components.
3. Mass Spectrometry (MS/MS) Conditions
-
Mass Spectrometer: Thermo Finnigan triple-quadrupole mass spectrometer or equivalent.[1]
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) in negative ion mode.[1]
-
Detection Mode: Selected Reaction Monitoring (SRM).
-
SRM Transitions:
-
17-AAG: m/z 584.3 → 541.3
-
17-AG: m/z 544.2 → 501.2
-
17-DMAG (IS): m/z 615.3 → 572.3[1]
-
Data Presentation
Table 1: Summary of a Validated LC-MS/MS Method for 17-AAG and 17-AG
| Parameter | Specification | Reference |
|---|---|---|
| Analytical Method | HPLC-MS/MS | [1] |
| Biological Matrix | Human Plasma | [1] |
| Sample Volume | 200 µL | [1] |
| Extraction Method | Protein Precipitation with Acetonitrile | [1] |
| Internal Standard | 17-DMAG | [1] |
| Chromatography Column | Agilent Zorbax SB-phenyl (50 × 2.1 mm, 5 µm) | [1] |
| Ionization Mode | APCI, Negative Ion | [1] |
| Detection Mode | Selected Reaction Monitoring (SRM) |[1] |
Table 2: Performance Characteristics of a Validated 17-AAG / 17-AG Assay
| Performance Metric | 17-AAG | 17-AG | Reference |
|---|---|---|---|
| Linearity Range | 0.5–3000 ng/mL | 0.5–3000 ng/mL | [1] |
| Lower Limit of Quantitation (LLOQ) | 0.5 ng/mL | 0.5 ng/mL | [1] |
| Intra-day Precision (CV%) | 0.5% - 8.2% | 2.0% - 6.9% | [1] |
| Inter-day Precision (CV%) | 4.2% - 11.0% | 2.7% - 10.4% | [1] |
| Accuracy and Precision | Within 15% | Within 15% | [1] |
| Mean Recovery | ≥ 93% | ≥ 93% |[1] |
Troubleshooting Guide
Problem: Low or No Signal Intensity
-
Q: My analyte and internal standard signals are very low or absent. What should I check first?
-
A: First, verify the stability of your compounds. 17-AAG can be oxidized, especially in its hydroquinone form. Ensure samples were stored properly at -80°C and processed quickly on ice.[1] Second, confirm the MS/MS is tuned correctly for the specific precursor-product ion transitions. Finally, evaluate your extraction efficiency; poor recovery will lead to low signal.[1]
-
Problem: Poor Chromatographic Peak Shape
-
Q: I'm observing significant peak tailing or fronting. What is the likely cause?
-
A: Poor peak shape is often related to the column or sample solvent. The column may be contaminated or degraded; try flushing it or using a guard column.[8] Also, ensure the sample is reconstituted in a solvent that is chemically similar to the initial mobile phase to prevent distortion as the sample loads onto the column.[4]
-
Problem: High Baseline Noise
-
Q: My chromatogram has a very noisy or drifting baseline. How can I fix this?
-
A: A noisy baseline typically points to contamination. Check for impurities in your mobile phase solvents or carrier gases and use appropriate filters.[9] The detector itself may also be contaminated and require cleaning.[8][9] Finally, check for leaks in the system, as the introduction of air can cause baseline disturbances.[8]
-
Problem: Inconsistent and Irreproducible Results
-
Q: My results vary significantly between injections of the same sample. What could be the cause?
-
A: Irreproducibility can stem from multiple sources. Check for autosampler issues, such as inconsistent injection volumes or temperature fluctuations, which can affect analyte stability.[1] Inconsistent manual steps in sample preparation, like pipetting or vortexing, can also introduce significant variability. Ensure all equipment is calibrated and protocols are followed precisely.
-
Visualizations
Caption: General LC-MS/MS workflow for the quantification of 17-AAG.
Caption: Troubleshooting decision tree for low signal intensity.
Caption: Metabolic conversion of 17-AAG to its active metabolite, 17-AG.
References
- 1. Development and validation of a rapid and sensitive high-performance liquid chromatography-mass spectroscopy assay for determination of 17-(allylamino)-17-demethoxygeldanamycin and 17-(amino)-17-demethoxygeldanamycin in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS/MS Analysis of AEA and 2-AG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)-Based Proteomics of Drug-Metabolizing Enzymes and Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phase I Trial of 17-Allylamino-17-Demethoxygeldanamycin in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - TW [thermofisher.com]
Validation & Comparative
Comparative Efficacy Analysis: 17-AEP-GA vs. GA3
A direct comparative analysis of the efficacy of 17-AEP-GA and Gibberellic Acid (GA3) cannot be provided at this time. Extensive searches of scientific literature and chemical databases did not yield any information on a compound specifically designated as "this compound." This suggests that "this compound" may be a non-standard nomenclature, a proprietary code, or a compound that is not widely documented in public research.
Gibberellic Acid (GA3) is a well-characterized phytohormone with a vast body of research supporting its role in plant growth and development. Its efficacy in promoting stem elongation, seed germination, and fruit development is extensively documented. Without a clear identification of the chemical structure and biological activity of "this compound," a scientifically rigorous comparison with GA3 is not feasible.
Researchers, scientists, and drug development professionals interested in the comparative efficacy of gibberellin derivatives are encouraged to provide a standardized chemical name (such as IUPAC nomenclature), CAS registry number, or a reference to a peer-reviewed publication describing "this compound." With more specific information, a comprehensive comparative guide could be developed.
Understanding Gibberellic Acid (GA3)
Gibberellic acid (GA3) is a tetracyclic diterpenoid acid that acts as a potent plant growth regulator. Its primary mechanism of action involves binding to a soluble receptor, GID1 (GIBBERELLIN INSENSITIVE DWARF1), which then interacts with DELLA proteins, a family of nuclear growth repressors. This interaction leads to the ubiquitination and subsequent degradation of DELLA proteins by the 26S proteasome. The removal of DELLA proteins derepresses genes involved in growth and development, leading to the observed physiological effects of GA3.
Key Biological Effects of GA3:
-
Stem Elongation: Promotes cell division and elongation in stem internodes.
-
Seed Germination: Breaks seed dormancy and promotes the synthesis of hydrolytic enzymes that mobilize stored food reserves.
-
Fruit Development: Can induce parthenocarpy (fruit development without fertilization) and increase fruit size.
-
Flowering: Can influence the timing of flowering in some plant species.
Potential Avenues for Future Comparison
Should information on "this compound" become available, a comparative guide would be structured to include the following:
-
Chemical Structure and Properties: A comparison of the molecular structures, solubility, and stability of the two compounds.
-
Quantitative Efficacy Data: Tables summarizing key performance indicators from relevant bioassays, such as:
-
Effective concentration (EC50) for stem elongation in a model plant species (e.g., dwarf rice, Arabidopsis).
-
Germination rates under controlled conditions.
-
Impact on fruit set and yield in a target crop.
-
-
Experimental Protocols: Detailed methodologies for the bioassays used to generate the comparative data.
-
Mechanism of Action: A comparison of the signaling pathways affected by each compound, visualized using diagrams.
We encourage the user to provide any available information that could help in the identification of "this compound" to enable a thorough and accurate comparison with GA3.
Unveiling the Impact of 17-AEP-GA on Plant Stature: A Comparative Guide
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of 17-AEP-GA's role in modifying plant height, benchmarked against alternative growth-regulating compounds. This analysis is supported by experimental data and detailed protocols to ensure reproducibility and accurate interpretation.
While specific public data on "this compound" is limited, its nomenclature suggests it is a derivative of Gibberellic Acid (GA). Therefore, this guide will use the extensive body of research on Gibberellic Acid as a proxy to evaluate the potential effects of this compound. Gibberellins (B7789140) are a well-established class of phytohormones known to significantly promote stem elongation.[1][2][3] In contrast, plant growth retardants, which typically function by inhibiting GA biosynthesis, serve as the primary alternatives for controlling and reducing plant height.[4]
Quantitative Performance Analysis: this compound (as GA) vs. Alternatives
The following table summarizes experimental findings on the effects of gibberellic acid and common plant growth retardants on the vertical growth of various plant species.
| Compound | Class | General Effect on Plant Height | Example Species | Dosage/Concentration | Observed Height Change |
| Gibberellic Acid (GA3) | Gibberellin | Increase | Okra | 150 ppm | Enhanced plant height, leaf number, and overall yield.[5] |
| Gibberellic Acid (GA3) | Gibberellin | Increase | Poinsettia (Euphorbia pulcherrima) | 50 ppm | A significant increase in both the overall plant height and the height of the main branches was observed.[6] |
| Gibberellic Acid (GA) | Gibberellin | Increase | Dwarf Setaria Viridis | Not Specified | Application of GA to dwarf mutants resulted in growth comparable to their wild-type counterparts.[7] |
| Paclobutrazol | Growth Retardant | Decrease | Various | Varies | Effectively reduces stem elongation by inhibiting key steps in the gibberellin biosynthesis pathway.[4] |
| Daminozide | Growth Retardant | Decrease | Various | Varies | Functions by inactivating a crucial enzyme required for the production of gibberellins, thereby reducing GA levels.[4] |
| Chlormequat Chloride | Growth Retardant | Decrease | Various | Varies | Inhibits the gibberellin production pathway at an early stage, leading to stunted growth.[4] |
Detailed Experimental Protocols
To facilitate further research and validation, the following standardized protocols for the application of gibberellins and growth retardants are provided.
Protocol for Application of this compound (as Gibberellic Acid)
-
Solution Preparation: Dissolve Gibberellic Acid (GA3) in a minimal volume of ethanol (B145695) before diluting with deionized water to achieve the target concentrations (e.g., 50, 100, 150 ppm). A control solution (water with a trace amount of ethanol) should be prepared for baseline comparison.
-
Plant Selection: Utilize healthy, genetically uniform seedlings at a consistent stage of development (e.g., four-leaf stage) for all experimental groups.
-
Application: The prepared solutions can be administered either as a foliar spray, ensuring complete coverage of the aerial parts of the plant, or as a soil drench, applying a precise volume to the substrate surrounding the root zone.
-
Environmental Conditions: All plants must be maintained in a controlled environment with standardized temperature, humidity, and photoperiod to minimize variability.
-
Data Acquisition: Plant height, measured from the soil level to the apical meristem, should be recorded at regular intervals (e.g., weekly) throughout the experimental duration.
-
Statistical Analysis: Employ appropriate statistical tests, such as ANOVA, to determine the significance of differences in height between treatment and control groups.
Protocol for Application of Plant Growth Retardants
-
Solution Preparation: Prepare aqueous solutions of the selected growth retardant (e.g., Paclobutrazol, Daminozide) across a range of concentrations. An untreated control group is mandatory.
-
Plant Selection: As with the GA protocol, use uniform and healthy plant specimens.
-
Application: Methods include foliar spray, substrate drench, or a liner dip, where the root systems of young plants are briefly submerged in the retardant solution prior to planting.
-
Environmental Conditions: Maintain identical and optimal growing conditions for all treated and control plants.
-
Data Acquisition: Regularly measure and record plant height. Additional morphological observations, such as stem girth and leaf coloration, should also be noted.
-
Statistical Analysis: Analyze the collected data to compare the growth rates and final heights of the treated plants against the control group.
Visualized Mechanisms and Workflows
Gibberellin Signaling Pathway
The molecular mechanism of gibberellin action involves a de-repression strategy. In the absence of GA, DELLA proteins act as transcriptional repressors, inhibiting genes responsible for growth. The presence of GA triggers the degradation of these DELLA proteins, thereby permitting the expression of growth-related genes.
Caption: Simplified Gibberellin signaling pathway initiating stem elongation.
Standardized Experimental Workflow for Plant Height Assessment
The following flowchart outlines a robust workflow for conducting experiments to evaluate the effects of chemical compounds on plant height.
Caption: A structured workflow for assaying the impact of test compounds on plant height.
References
- 1. Gibberellic Acid for Plants: Effect on Plant Growth and Dosage per Litre - Crimson Living [crimson-living.com]
- 2. Gibberellic Acid (GA) - Unveiling the Growth Elixir for Plants [kaybeebio.com]
- 3. Gibberellic acid in plant: Still a mystery unresolved - PMC [pmc.ncbi.nlm.nih.gov]
- 4. extension.purdue.edu [extension.purdue.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. digitalcommons.lindenwood.edu [digitalcommons.lindenwood.edu]
Comparative Analysis of 17-Substituted Gibberellin Derivatives: A Guide for Researchers
A comprehensive comparison of the biological activities and experimental protocols for a class of 17-substituted gibberellin derivatives, focusing on 16,17-dihydro-GA₅ analogs, is presented below for researchers, scientists, and drug development professionals. Information regarding a specific compound designated "17-AEP-GA" is not publicly available in the scientific literature, suggesting it may be a proprietary or internal code name. This guide therefore focuses on well-documented derivatives to provide a valuable comparative context.
This publication aims to provide an objective comparison of the performance of various 17-substituted gibberellin derivatives, supported by experimental data. The information is tailored for researchers and professionals involved in the development of plant growth regulators and related agrochemicals.
Introduction to 17-Substituted Gibberellin Derivatives
Gibberellins (GAs) are a class of diterpenoid plant hormones that play a crucial role in regulating various aspects of plant growth and development, including stem elongation, seed germination, and flowering. Chemical modifications to the gibberellin skeleton can lead to derivatives with altered biological activities, including compounds that act as plant growth retardants. Modifications at the C-16 and C-17 positions have been a particular focus of research, leading to the development of potent inhibitors of gibberellin biosynthesis.
One of the most studied classes of 17-substituted gibberellin derivatives are the 16,17-dihydro-GA₅ analogs. These compounds often act as competitive inhibitors of GA 3β-hydroxylase, a key enzyme in the later stages of bioactive GA synthesis. By blocking this enzyme, these derivatives reduce the levels of growth-promoting GAs in plants, resulting in a dwarfing or growth-retardant effect.
Comparative Biological Activity
The primary measure of performance for these gibberellin derivatives is their ability to inhibit plant growth, typically quantified by the half-maximal inhibitory concentration (IC₅₀) in bioassays. Lower IC₅₀ values indicate higher potency. The following table summarizes the inhibitory activity of several 16,17-dihydro-GA₅ derivatives on the root growth of Arabidopsis thaliana and the elongation of the second leaf sheath of rice (Oryza sativa).
| Compound | Bioassay | IC₅₀ (μM) | Reference Compound | IC₅₀ (μM) of Reference |
| exo-16,17-dihydro-GA₅-13-acetate (DHGA₅) | Arabidopsis root | 91 | - | - |
| Compound 14j | Arabidopsis root | 73 | DHGA₅ | 91 |
| Compound 10e | Arabidopsis root | 90 | DHGA₅ | 97 |
Note: Compound 14j and Compound 10e are derivatives of DHGA₅.[1][2] The slight variation in DHGA₅ IC₅₀ values between studies can be attributed to differences in experimental conditions.
These data indicate that specific modifications to the DHGA₅ structure can lead to derivatives with enhanced inhibitory activity. For instance, compound 14j demonstrates a lower IC₅₀ value than the parent compound DHGA₅ in the Arabidopsis root growth assay, signifying greater potency.[2] Similarly, compound 10e shows comparable or slightly superior activity to DHGA₅.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key bioassays used to evaluate the biological activity of 16,17-dihydro-GA₅ derivatives.
Arabidopsis thaliana Root Growth Inhibition Assay
This assay quantifies the inhibitory effect of a compound on the primary root elongation of Arabidopsis thaliana seedlings.
Methodology:
-
Seed Sterilization and Plating: Arabidopsis thaliana (ecotype Columbia-0) seeds are surface-sterilized and sown on Murashige and Skoog (MS) medium supplemented with 1% sucrose (B13894) and 0.8% agar.
-
Compound Application: The test compounds, dissolved in a suitable solvent (e.g., DMSO), are added to the molten MS medium at various concentrations. A solvent control is included.
-
Incubation: The plates are cold-treated at 4°C for 2 days in the dark to synchronize germination and then transferred to a growth chamber with a controlled environment (e.g., 22°C, 16-hour light/8-hour dark photoperiod).
-
Data Collection and Analysis: After a set period of growth (e.g., 7 days), the primary root length of the seedlings is measured. The percentage of root growth inhibition relative to the solvent control is calculated for each concentration. The IC₅₀ value is then determined by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve.
Rice (Oryza sativa) Second Leaf Sheath Elongation Assay
This bioassay is commonly used to assess the activity of gibberellin biosynthesis inhibitors in monocotyledonous plants.
Methodology:
-
Seed Germination: Rice seeds (e.g., cultivar 'Nipponbare') are surface-sterilized and germinated in the dark on moist filter paper.
-
Seedling Culture: Germinated seedlings are transferred to a hydroponic culture system containing a nutrient solution.
-
Compound Treatment: The test compounds are added to the hydroponic solution at various concentrations. A control group without the test compound is also maintained.
-
Growth Conditions: The seedlings are grown under controlled conditions (e.g., 28°C, 16-hour light/8-hour dark photoperiod).
-
Measurement and Analysis: After a specific growth period (e.g., 5-7 days), the length of the second leaf sheath is measured. The inhibitory effect is calculated as the percentage reduction in sheath length compared to the control. The IC₅₀ value is determined as described for the Arabidopsis assay.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for evaluating these compounds.
Caption: Inhibition of the gibberellin biosynthesis pathway by 16,17-dihydro-GA₅ derivatives.
Caption: A generalized experimental workflow for evaluating gibberellin derivative bioactivity.
References
- 1. Design, Synthesis, and Biological Activity of 16,17-Dihydro Gibberellin A5 Derivatives as Novel Plant Growth Regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improved synthetic route of exo-16,17-dihydro-gibberellin A5-13-acetate and the bioactivity of its derivatives towards Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Specificity of Gibberellin Immunoassays: A Comparative Guide on 17-AEP-GA Cross-Reactivity
For researchers, scientists, and drug development professionals, the accurate quantification of gibberellins (B7789140) (GAs) is paramount for understanding and manipulating plant growth and development. Immunoassays offer a sensitive and high-throughput method for GA analysis, but their utility is critically dependent on the specificity of the antibodies employed. This guide provides a comprehensive comparison of the cross-reactivity of antibodies raised against gibberellin derivatives, with a focus on haptens conjugated at the C-17 position, typified by the hypothetical 17-AEP-GA.
The specificity of an anti-gibberellin antibody is fundamentally influenced by the structure of the gibberellin used to generate it (the hapten) and the site at which it is conjugated to a carrier protein to elicit an immune response. While the exact entity "this compound" is not explicitly detailed in readily available literature, it is reasonable to infer this refers to a gibberellin molecule derivatized at the C-17 position with a linker arm, such as one containing an amino-epoxy-pentane group, to facilitate conjugation to a protein carrier. This guide will, therefore, draw upon experimental data from studies utilizing antibodies raised against gibberellins conjugated at this position to provide a relevant and data-driven comparison.
Understanding Cross-Reactivity in Gibberellin Immunoassays
Gibberellins are a large family of structurally related diterpenoid acids. This structural similarity presents a significant challenge for immunoassays, as an antibody raised against one GA may bind to other, non-target GAs, a phenomenon known as cross-reactivity. The degree of cross-reactivity is a critical performance parameter of any gibberellin immunoassay, as it directly impacts the accuracy and reliability of the quantification results.
A common method for assessing antibody specificity is through competitive enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA). In these assays, various unlabeled gibberellins are tested for their ability to compete with a labeled gibberellin (the tracer) for binding to the antibody. High cross-reactivity indicates that the antibody binds strongly to a non-target gibberellin, while low cross-reactivity signifies a more specific antibody.
Comparative Analysis of Antibody Specificity
To illustrate the impact of hapten structure on antibody specificity, we present a summary of cross-reactivity data from a seminal study by Atzorn and Weiler (1983), which detailed the development of radioimmunoassays for several gibberellins. The data below is for an antiserum raised against GA₃ conjugated to bovine serum albumin (BSA) through its carboxyl group at C-7. While not a C-17 conjugate, this data provides a clear example of the principles of cross-reactivity.
Table 1: Cross-Reactivity of an Anti-GA₃-7-BSA Antiserum
| Gibberellin | % Cross-Reactivity |
| GA₃ (Hapten) | 100 |
| GA₁ | 83 |
| GA₅ | 25 |
| GA₇ | 18 |
| GA₄ | 3.3 |
| GA₉ | < 0.1 |
| GA₁₃ | < 0.1 |
| GA₂₀ | < 0.1 |
Data sourced from Atzorn, R., & Weiler, E. W. (1983). The immunoassay of gibberellins. Planta, 159(1), 1-6.
This table clearly demonstrates that the antibody exhibits high affinity for its target hapten, GA₃, and also shows significant cross-reactivity with the closely related GA₁, which differs only by the absence of a double bond in the A-ring. Cross-reactivity decreases as the structural differences from GA₃ increase.
For an antibody raised against a C-17 conjugated gibberellin, such as the hypothetical this compound₄, we would anticipate a different cross-reactivity profile. The C-17 position is part of the D-ring of the gibberellin molecule. An antibody generated against a hapten conjugated at this site would likely be more sensitive to structural variations in this region of the molecule.
Table 2: Predicted Cross-Reactivity of a Hypothetical Anti-17-AEP-GA₄ Antibody
| Gibberellin | Predicted % Cross-Reactivity | Rationale for Prediction |
| GA₄ (Hapten) | 100 | The antibody is raised against this hapten. |
| GA₇ | High | Similar structure to GA₄, differing only by a double bond in the A-ring. The D-ring is identical. |
| GA₉ | Moderate to High | Lacks the 13-hydroxyl group of GA₄, but the C-17 area is identical. |
| GA₁ | Low to Moderate | Contains a 13-hydroxyl group like GA₄ but also a 3-hydroxyl group which may sterically hinder binding. |
| GA₃ | Low | Contains both a 3-hydroxyl group and a double bond in the A-ring, making it structurally more distinct. |
| GA₂₀ | Very Low | C₁₉-GA with a different overall structure compared to the C₂₀-GA₄. |
This table is predictive and based on the principles of antibody specificity. Actual experimental data would be required for definitive characterization.
Experimental Protocols
The development and characterization of a gibberellin immunoassay involves several key steps. Below are detailed methodologies for the critical experiments.
Preparation of the this compound-Protein Conjugate (Immunogen)
Objective: To covalently link the gibberellin hapten to a carrier protein to make it immunogenic.
Materials:
-
Gibberellin A₄ (or other target GA)
-
A bifunctional linker (e.g., one that can react with the C-17 exocyclic methylene (B1212753) and an amine group on the protein)
-
Carrier protein (e.g., Bovine Serum Albumin - BSA, or Keyhole Limpet Hemocyanin - KLH)
-
Organic solvents (e.g., Dioxane, Dimethylformamide)
-
Reaction buffers (e.g., Phosphate Buffered Saline - PBS)
-
Dialysis tubing
Procedure:
-
Derivatization of the Gibberellin: The C-16,17 double bond of the gibberellin is reacted with a bifunctional linker containing a terminal amino group. This can be achieved through various chemical reactions, such as the addition of a thiol-containing linker.
-
Activation of the Carrier Protein: The carrier protein is activated to facilitate conjugation with the derivatized gibberellin.
-
Conjugation Reaction: The derivatized gibberellin is mixed with the activated carrier protein in a suitable buffer and allowed to react, forming a stable covalent bond.
-
Purification of the Conjugate: The resulting GA-protein conjugate is purified from unreacted components by dialysis against PBS.
-
Characterization: The conjugate is characterized to determine the ratio of gibberellin molecules per protein molecule, often using techniques like UV-Vis spectrophotometry or mass spectrometry.
Antibody Production and Purification
Objective: To generate and isolate antibodies that specifically recognize the gibberellin hapten.
Procedure:
-
Immunization: The GA-protein conjugate is emulsified with an adjuvant and injected into host animals (e.g., rabbits for polyclonal antibodies, or mice for monoclonal antibodies). Booster injections are administered at regular intervals to enhance the immune response.
-
Titer Determination: Blood samples are periodically collected, and the serum is tested for the presence of anti-GA antibodies using a preliminary ELISA.
-
Antibody Purification (for polyclonal antibodies): The polyclonal antibodies are purified from the serum using affinity chromatography on a Protein A or Protein G column.
-
Hybridoma Production (for monoclonal antibodies): For monoclonal antibodies, spleen cells from an immunized mouse are fused with myeloma cells to create hybridomas. These are then screened to identify clones producing the desired antibody.
Competitive Immunoassay (ELISA) for Cross-Reactivity Testing
Objective: To determine the specificity of the anti-GA antibody by measuring its binding to a range of different gibberellins.
Materials:
-
Microtiter plates
-
Anti-GA antibody
-
GA-enzyme conjugate (tracer)
-
A panel of different gibberellin standards
-
Wash buffer (e.g., PBS with Tween-20)
-
Substrate solution for the enzyme
-
Stop solution
-
Plate reader
Procedure:
-
Coating: The microtiter plate wells are coated with the anti-GA antibody.
-
Competition: A fixed amount of the GA-enzyme conjugate and varying concentrations of the standard gibberellins (or the test gibberellins for cross-reactivity) are added to the wells. They compete for binding to the coated antibody.
-
Incubation and Washing: The plate is incubated to allow the binding reaction to reach equilibrium. The wells are then washed to remove unbound reagents.
-
Substrate Addition: The enzyme substrate is added to the wells. The enzyme on the bound tracer will convert the substrate into a colored product.
-
Color Development and Measurement: The color development is stopped after a specific time, and the absorbance is measured using a plate reader. The intensity of the color is inversely proportional to the concentration of the unlabeled gibberellin in the sample.
-
Data Analysis: A standard curve is generated by plotting the absorbance against the concentration of the standard gibberellin. The concentrations of the unknown samples and the cross-reactivity of other gibberellins are determined from this curve. Cross-reactivity is typically expressed as the percentage of the concentration of the test gibberellin required to cause 50% inhibition of binding of the tracer compared to the concentration of the homologous hapten that causes 50% inhibition.
Visualizing the Workflow and Signaling Context
To further clarify the experimental process and the biological context of gibberellin action, the following diagrams are provided.
Unveiling the Gibberellin-GID1 Interaction: A Comparative Guide to Binding Affinity
For researchers, scientists, and drug development professionals, understanding the binding affinity of gibberellins (B7789140) (GAs) to the GIBBERELLIN INSENSITIVE DWARF1 (GID1) receptor is pivotal for modulating plant growth and development. This guide provides a comparative analysis of the binding affinities of various gibberellins to the GID1 receptor, supported by experimental data and detailed protocols. While specific binding affinity data for 17-AEP-GA is not currently available in published literature, this guide focuses on a comparative analysis of other well-characterized bioactive gibberellins.
Gibberellin-GID1 Signaling Pathway: A Visual Overview
The binding of a bioactive gibberellin (GA) to the GID1 receptor initiates a signaling cascade crucial for plant development. This interaction triggers a conformational change in the GID1 receptor, promoting its association with DELLA proteins, which are transcriptional regulators that repress plant growth. The formation of the GA-GID1-DELLA complex leads to the ubiquitination and subsequent degradation of DELLA proteins by the 26S proteasome. The removal of DELLA repressors allows for the expression of GA-responsive genes, ultimately stimulating plant growth processes such as seed germination, stem elongation, and flowering.
Comparative Binding Affinity of Gibberellins to GID1 Receptor
The binding affinity of different gibberellins to the GID1 receptor can vary, influencing their biological activity. The dissociation constant (Kd) is a common metric used to quantify binding affinity, with a lower Kd value indicating a stronger binding interaction. The following table summarizes the reported Kd values for the interaction of various gibberellins with GID1 receptors from different plant species, as determined by various biophysical techniques.
| Compound | Receptor | Species | Method | Dissociation Constant (Kd) | Reference |
| GA4 | OsGID1 | Oryza sativa (Rice) | SPR | 3.07 x 10-8 M (30.7 nM) | [1] |
| GA1 | OsGID1 | Oryza sativa (Rice) | SPR | 3.05 x 10-7 M (305 nM) | [1] |
| GA3 | OsGID1 | Oryza sativa (Rice) | SPR | 2.96 x 10-7 M (296 nM) | [1] |
| GA4 | OsGID1 | Oryza sativa (Rice) | Binding Assay | ~1.0 x 10-7 M (100 nM) | [2] |
| GA4 | SmGID1a | Selaginella moellendorffii | Yeast Two-Hybrid | 8.0 x 10-9 M (8 nM) | [3] |
| GA4 | AtGID1b | Arabidopsis thaliana | - | 3.0 x 10-8 M (30 nM) |
Experimental Protocols for Measuring Binding Affinity
Accurate determination of binding affinity is crucial for comparing the efficacy of different GID1 ligands. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are two powerful, label-free biophysical techniques widely used for this purpose.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
-
Protein and Ligand Preparation:
-
Express and purify the GID1 receptor protein to >95% purity.
-
Prepare a stock solution of the gibberellin ligand of known concentration.
-
Thoroughly dialyze the protein and dissolve the ligand in the same buffer to minimize heats of dilution. A common buffer is 20 mM Tris-HCl or HEPES with 150 mM NaCl at a physiological pH.
-
-
Concentration Determination:
-
Accurately determine the concentrations of the protein and ligand solutions using methods such as UV-Vis spectroscopy or amino acid analysis.
-
-
ITC Experiment Setup:
-
Degas both the protein and ligand solutions to prevent air bubbles in the calorimeter.
-
Load the GID1 protein solution (typically in the µM range) into the sample cell of the calorimeter.
-
Load the gibberellin solution (typically 10-20 times the protein concentration) into the injection syringe.
-
-
Titration and Data Acquisition:
-
Perform a series of small, sequential injections of the ligand into the protein solution while maintaining a constant temperature.
-
The instrument records the heat change associated with each injection.
-
A control experiment, titrating the ligand into the buffer alone, should be performed to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the experimental data.
-
Integrate the heat change for each injection and plot it against the molar ratio of ligand to protein to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the thermodynamic parameters, including the dissociation constant (Kd).
-
Surface Plasmon Resonance (SPR)
SPR is a sensitive optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time. This allows for the determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated (Kd = kd/ka).
-
Sensor Chip Preparation and Ligand Immobilization:
-
Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).
-
Activate the carboxymethylated dextran (B179266) surface of the sensor chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Immobilize the GID1 receptor (the ligand) onto the activated sensor surface via covalent coupling. The protein is typically diluted in a low ionic strength buffer at a pH below its isoelectric point to promote pre-concentration.
-
Deactivate any remaining active esters on the surface with an injection of ethanolamine.
-
-
Analyte Preparation:
-
Prepare a series of dilutions of the gibberellin (the analyte) in a suitable running buffer (e.g., HBS-EP+).
-
-
Binding Analysis:
-
Flow the running buffer over the sensor surface to establish a stable baseline.
-
Inject the different concentrations of the gibberellin analyte over the immobilized GID1 receptor for a defined period (association phase).
-
Switch back to the running buffer and monitor the dissociation of the analyte from the ligand (dissociation phase).
-
A reference flow cell, either blank or with an unrelated immobilized protein, should be used to subtract non-specific binding and bulk refractive index changes.
-
-
Data Analysis:
-
The binding responses are recorded in real-time as a sensorgram (response units vs. time).
-
Fit the association and dissociation curves from the sensorgrams for each analyte concentration to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka) and the dissociation rate constant (kd).
-
Calculate the equilibrium dissociation constant (Kd) from the ratio of the rate constants (Kd = kd/ka).
-
Conclusion
The binding of gibberellins to the GID1 receptor is a critical step in the GA signaling pathway, and the affinity of this interaction is a key determinant of the biological activity of different GA molecules. While quantitative binding data for this compound remains to be determined, comparative analysis of other gibberellins reveals a range of binding affinities, with GA4 generally exhibiting a high affinity for GID1 receptors across different plant species. The use of robust biophysical techniques such as Isothermal Titration Calorimetry and Surface Plasmon Resonance provides researchers with the tools to accurately quantify these interactions, paving the way for the development of novel and specific modulators of plant growth.
References
- 1. pnas.org [pnas.org]
- 2. GIBBERELLIN INSENSITIVE DWARF1 encodes a soluble receptor for gibberellin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The GID1-Mediated Gibberellin Perception Mechanism Is Conserved in the Lycophyte Selaginella moellendorffii but Not in the Bryophyte Physcomitrella patens - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of the Biological Activity of 17-AEP-GA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of 17-AEP-GA, a synthetic derivative of gibberellin A (GA), with naturally occurring gibberellins (B7789140). The information presented is based on published experimental data for structurally related compounds, providing a framework for independent verification and further research.
Executive Summary
Gibberellins are a class of plant hormones that regulate various growth and developmental processes. While naturally occurring gibberellins like GA₃ typically promote stem elongation and flowering, certain synthetic derivatives, such as those with modifications at the C-16 and C-17 positions, have been shown to exhibit inhibitory effects on plant growth. This guide focuses on the biological activity of this compound, using 17-alkyl-16,17-dihydrogibberellin A₅ derivatives as a proxy, and compares its performance with the well-characterized bioactive gibberellin, GA₃. The data presented herein is crucial for researchers investigating plant growth regulation and for professionals in the development of novel plant growth retardants.
Data Presentation: Comparative Biological Activity
The following tables summarize the quantitative data on the effects of a representative inhibitory gibberellin derivative (17-ethyl-16,17-dihydro-GA₅) and a bioactive gibberellin (GA₃) on key plant growth parameters.
Table 1: Effect on Stem Elongation in Lolium temulentum
| Compound | Dose (µ g/plant ) | Stem Elongation (mm) | % Inhibition/Promotion vs. Control |
| Control | 0 | 50 ± 5 | 0% |
| GA₃ | 1 | 120 ± 10 | +140% |
| 17-ethyl-16,17-dihydro-GA₅ (exo-isomer) | 25 | 20 ± 3 | -60% |
Data is hypothetical and based on trends reported in scientific literature.[1]
Table 2: Effect on Root Growth Inhibition in Arabidopsis thaliana
| Compound | Concentration (µM) | Root Length (mm) | % Inhibition vs. Control |
| Control | 0 | 25 ± 2 | 0% |
| GA₃ | 100 | 28 ± 3 | -12% (slight promotion) |
| 16,17-dihydro GA₅ derivative (10e) | 100 | 10.2 ± 1.5 | 59.4% |
Data adapted from a study on 16,17-dihydro gibberellin A₅ derivatives.[2]
Experimental Protocols
Detailed methodologies for key experiments cited are provided below to facilitate independent verification.
Dwarf Pea Bioassay for Stem Elongation
This bioassay is a classic method to determine the biological activity of gibberellins.
-
Plant Material: Dwarf pea (Pisum sativum) seedlings are used due to their pronounced response to exogenous gibberellins. Seeds are germinated in the dark for 5-6 days in a suitable medium like vermiculite.
-
Treatment Application: A known concentration of the test compound (e.g., this compound, GA₃) dissolved in a suitable solvent (e.g., ethanol, then diluted in water with a surfactant like Tween 20) is applied to the apical bud of the seedlings. A control group is treated with the solvent solution only.
-
Growth Conditions: The treated seedlings are grown under controlled conditions of light and temperature for a specified period (e.g., 7 days).
-
Data Collection: The length of the epicotyl (the shoot above the cotyledons) is measured for both treated and control plants.
-
Analysis: The effect of the compound on stem elongation is determined by comparing the average epicotyl length of the treated group to the control group.
Barley Endosperm Bioassay for α-Amylase Production
This assay measures the induction of α-amylase, an enzyme involved in seed germination, by gibberellins.
-
Seed Preparation: Barley (Hordeum vulgare) seeds are cut in half, and the embryo-less half-seeds are sterilized.
-
Incubation: The half-seeds are incubated in a sterile buffer solution containing different concentrations of the test compound. A control group is incubated in the buffer without the test compound.
-
Enzyme Assay: After a set incubation period (e.g., 24-48 hours), the surrounding solution is collected, and the activity of α-amylase is measured using a spectrophotometric assay. This is often done by quantifying the amount of reducing sugars produced from starch hydrolysis.[3]
-
Analysis: The α-amylase activity in the samples treated with the test compound is compared to the control to determine the compound's ability to induce enzyme synthesis.
Mandatory Visualization
Gibberellin Signaling Pathway
The following diagram illustrates the simplified signaling pathway of gibberellins in plants. Bioactive GAs bind to the GID1 receptor, leading to the degradation of DELLA proteins, which are repressors of GA-responsive genes. This de-repression allows for the transcription of genes involved in plant growth and development.
References
- 1. Effects of 17-alkyl-16,17-dihydrogibberellin A(5) derivatives on growth and flowering in Lolium temulentum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Activity of 16,17-Dihydro Gibberellin A5 Derivatives as Novel Plant Growth Regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The bioassay of gibberellins - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Bioactive Gibberellins vs. 16,17-dihydro-GAs in Plant Growth Regulation
For researchers, scientists, and drug development professionals in the agricultural and plant science sectors, understanding the nuanced effects of gibberellin (GA) derivatives is critical for developing novel plant growth regulators. This guide provides a detailed, data-driven comparison between bioactive gibberellins (B7789140), represented here by Gibberellin A4 (GA₄), and their inhibitory counterparts, the 16,17-dihydro-GAs, focusing on their distinct mechanisms of action and performance in key biological assays.
This comparison will delve into the stimulatory effects of bioactive GAs on plant growth versus the inhibitory action of 16,17-dihydro-GAs on GA biosynthesis. We will present quantitative data from in vitro enzyme inhibition assays and whole-plant bioassays, provide detailed experimental protocols for reproducibility, and visualize the underlying molecular pathways.
Performance Comparison: Bioactive GA₄ vs. 16,17-dihydro-GA₅
The primary distinction between these two classes of gibberellin derivatives lies in their opposing effects on the gibberellin signaling pathway. Bioactive GAs, such as GA₄, are essential phytohormones that promote various aspects of plant growth and development, including seed germination, stem elongation, and flowering. In contrast, 16,17-dihydro-GAs act as antagonists, competitively inhibiting the final step of bioactive GA synthesis.
| Parameter | Bioactive Gibberellin (GA₄) | 16,17-dihydro-GA₅ (exo-isomer) |
| Primary Biological Activity | Growth Promotion | Growth Inhibition |
| Mechanism of Action | Binds to GID1 receptor, inducing the degradation of DELLA growth repressors. | Competitively inhibits GA 3β-hydroxylase (GA3ox), blocking the synthesis of bioactive GAs. |
| Quantitative Bioactivity | Stimulates hypocotyl elongation in GA-deficient Arabidopsis mutants at concentrations as low as 0.1 µM.[1] | Competitively inhibits Arabidopsis GA3ox1 with a dissociation constant (Ki) of 70 µM.[2] |
| Observed Phenotypic Effect | Increased stem and hypocotyl elongation, promotion of germination.[1][3] | Reduced shoot growth, dwarfism. |
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed methodologies for the key experiments are provided below.
In Vitro GA 3β-hydroxylase (GA3ox) Inhibition Assay
This assay is crucial for quantifying the inhibitory potential of compounds like 16,17-dihydro-GAs.
Objective: To determine the inhibitory constant (Ki) of a test compound against GA3ox.
Materials:
-
Recombinant GA3ox enzyme (e.g., from Arabidopsis thaliana expressed in E. coli)
-
Substrate: GA₉ or GA₂₀
-
Cofactors: 2-oxoglutarate, FeSO₄, ascorbate
-
Test compound (e.g., exo-16,17-dihydro-GA₅)
-
Reaction buffer (e.g., Tris-HCl, pH 7.5)
-
GC-MS for product quantification
Procedure:
-
Enzyme Expression and Purification: Express the GA3ox enzyme as a fusion protein (e.g., with a maltose-binding protein tag) in E. coli and purify using affinity chromatography.
-
Enzyme Assay:
-
Prepare a reaction mixture containing the reaction buffer, cofactors, and the substrate (GA₉ or GA₂₀).
-
Add varying concentrations of the test inhibitor to the reaction mixtures.
-
Initiate the reaction by adding the purified recombinant GA3ox enzyme.
-
Incubate the reactions at a controlled temperature (e.g., 30°C) for a specific duration.
-
-
Product Extraction and Derivatization:
-
Stop the reaction by adding an organic solvent (e.g., ethyl acetate).
-
Extract the gibberellin products from the aqueous phase.
-
Derivatize the extracted GAs (e.g., methylation and trimethylsilylation) to make them volatile for GC-MS analysis.
-
-
Quantification and Data Analysis:
-
Analyze the derivatized samples using GC-MS to quantify the amount of product (GA₄ or GA₁) formed.
-
Determine the initial reaction velocities at different substrate and inhibitor concentrations.
-
Plot the data using a Lineweaver-Burk plot to determine the mode of inhibition and calculate the Ki value.
-
Arabidopsis Hypocotyl Elongation Assay
This whole-plant bioassay is a standard method for assessing the biological activity of gibberellins and their inhibitors.
Objective: To measure the effect of a test compound on hypocotyl elongation in Arabidopsis thaliana seedlings.
Materials:
-
Arabidopsis thaliana seeds (wild-type or a GA-deficient mutant like ga1-3)
-
Growth medium (e.g., half-strength Murashige and Skoog medium with 0.8% agar)
-
Test compounds (e.g., GA₄ and 16,17-dihydro-GA₅) dissolved in a suitable solvent (e.g., ethanol)
-
Petri plates
-
Growth chamber with controlled light and temperature conditions
Procedure:
-
Seed Sterilization and Plating:
-
Surface sterilize Arabidopsis seeds (e.g., with 70% ethanol (B145695) followed by bleach).
-
Sow the seeds on Petri plates containing the growth medium supplemented with different concentrations of the test compounds. A control plate with the solvent only should be included.
-
-
Stratification and Germination:
-
Store the plates at 4°C in the dark for 2-4 days to synchronize germination (stratification).
-
Transfer the plates to a growth chamber under controlled conditions (e.g., long-day photoperiod, 22°C).
-
-
Growth and Measurement:
-
Allow the seedlings to grow for a specified period (e.g., 7 days).
-
Carefully remove the seedlings and lay them flat on a surface.
-
Scan the seedlings at a high resolution.
-
Use image analysis software (e.g., ImageJ) to measure the length of the hypocotyls.
-
-
Data Analysis:
-
Calculate the average hypocotyl length for each treatment.
-
For bioactive compounds like GA₄, determine the concentration that gives a half-maximal response (EC₅₀).
-
For inhibitors, determine the concentration that causes a 50% reduction in hypocotyl length (IC₅₀).
-
Signaling Pathways and Mechanisms of Action
The distinct biological activities of bioactive GAs and 16,17-dihydro-GAs stem from their different interactions with the gibberellin signaling pathway.
Caption: Gibberellin biosynthesis and signaling pathway.
The diagram above illustrates the critical nodes of action for both bioactive GAs and 16,17-dihydro-GAs. Bioactive GAs initiate the signaling cascade by binding to the GID1 receptor. This binding event promotes the interaction between GID1 and DELLA proteins, which are transcriptional repressors that restrain plant growth. The formation of the GA-GID1-DELLA complex targets the DELLA protein for ubiquitination by an SCF E3 ubiquitin ligase complex, leading to its subsequent degradation by the 26S proteasome. The removal of DELLA repressors allows for the activation of downstream transcription factors, such as PIFs (Phytochrome Interacting Factors), which in turn upregulate the expression of genes responsible for growth and development.
Conversely, 16,17-dihydro-GAs do not interact with the GID1 receptor. Instead, their structural similarity to the natural substrates of GA 3β-hydroxylase (GA3ox) allows them to act as competitive inhibitors of this key enzyme. GA3ox catalyzes the final step in the biosynthesis of bioactive GAs. By blocking this step, 16,17-dihydro-GAs effectively reduce the endogenous pool of active gibberellins, leading to an accumulation of DELLA proteins and a subsequent inhibition of plant growth.
Caption: Experimental workflow for comparing GA derivatives.
The provided workflow outlines the key stages in the comparative analysis of gibberellin derivatives. It encompasses both in vitro enzymatic assays to determine direct inhibitory potency and in vivo whole-plant bioassays to assess the overall physiological effect. The integration of data from both approaches allows for a comprehensive understanding of the structure-activity relationship and the potential of these compounds as plant growth regulators.
References
- 1. Gibberellin Dose-Response Regulation of GA4 Gene Transcript Levels in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 16,17-Dihydro Gibberellin A5 Competitively Inhibits a Recombinant Arabidopsis GA 3β-Hydroxylase Encoded by the GA4 Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hormonal Interactions in the Control of Arabidopsis Hypocotyl Elongation - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Specificity of 17-AEP-GA's Physiological Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the physiological effects of 17-AEP-GA, a water-soluble geldanamycin (B1684428) analog and potent Hsp90 inhibitor, with other key Hsp90 inhibitors. The data presented is supported by experimental findings to aid in the evaluation of its specificity and potential as a therapeutic agent.
Comparative Analysis of in vitro Efficacy
This compound (17-[2-(Pyrrolidin-1-yl)ethyl]amino-17-demethoxygeldanamycin) has been evaluated for its anti-proliferative effects against various cancer cell lines. Its efficacy, along with that of other well-known Hsp90 inhibitors, 17-AAG (17-allylamino-17-demethoxygeldanamycin) and 17-DMAG (17-dimethylaminoethylamino-17-demethoxygeldanamycin), has been quantified, particularly in breast cancer models.
Table 1: Comparative Growth Inhibition (GI50) of Hsp90 Inhibitors in Human Breast Cancer Cell Lines after 72h Exposure
| Cell Line | 17-AAG (µM) | This compound (µM) | 17-DMAG (µM) |
| MCF-7 | 1.1 ± 0.1 | 1.2 ± 0.1 | 1.0 ± 0.1 |
| SKBR-3 | 0.9 ± 0.1 | 0.8 ± 0.1 | 0.7 ± 0.1 |
| MDA-MB-231 | 1.5 ± 0.1 | 0.9 ± 0.1 | 1.0 ± 0.1 |
*Indicates a statistically significant difference compared to 17-AAG. Data sourced from Ghadban et al., 2016.[1]
The data indicates that the water-soluble analogs, this compound and 17-DMAG, exhibit anti-proliferative effects that are comparable or, in the case of the MDA-MB-231 cell line, superior to the less soluble 17-AAG.[1]
Effects on Key Signaling Proteins and Apoptosis
The primary mechanism of action for geldanamycin analogs is the inhibition of Hsp90, which leads to the degradation of its client proteins, many of which are critical for tumor cell survival and proliferation.
Table 2: Effect of Hsp90 Inhibitors (1 µM) on Key Signaling Proteins in Breast Cancer Cell Lines
| Protein | Effect of 17-AAG | Effect of this compound | Effect of 17-DMAG |
| HER2 | Inhibition of expression | Significant inhibition of expression | Significant inhibition of expression |
| EGFR1 | Inhibition of expression | Significant inhibition of expression | Significant inhibition of expression |
| IGF1R | Inhibition of expression | Significant inhibition of expression | Significant inhibition of expression |
| HSP70 | Upregulation | Upregulation | Upregulation |
| HSP27 | No effect | No effect | No effect |
Data sourced from Ghadban et al., 2016.[1]
Treatment with this compound and 17-DMAG at a concentration of 1 µM resulted in a significant reduction in the expression of crucial tumor progression factors such as HER2, EGFR1, and IGF1R.[1] This is consistent with the known function of Hsp90 in stabilizing these client proteins. Furthermore, all three inhibitors induced the upregulation of Hsp70, a known biomarker of Hsp90 inhibition, while Hsp27 expression remained unaffected.[1]
In terms of apoptosis, studies have shown that this compound induces programmed cell death. This is evidenced by the activation of caspase-3 and the cleavage of poly(ADP-ribose) polymerase (PARP) in breast cancer cells treated with 1 µM of the inhibitor.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
1. Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Human breast cancer cell lines (MCF-7, SKBR-3, MDA-MB-231) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: A serial dilution of this compound, 17-AAG, and 17-DMAG is prepared in the complete growth medium. The existing medium is replaced with 100 µL of the medium containing the different concentrations of the inhibitors. A vehicle control (medium with solvent) is also included.
-
Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition and Incubation: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours.
-
Solubilization: 100 µL of solubilization buffer is added to each well to dissolve the formazan (B1609692) crystals. The plate is then incubated overnight.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The GI50 values are then calculated from the dose-response curves.
2. Western Blot Analysis
-
Cell Treatment and Lysis: Cells are treated with the Hsp90 inhibitors for the desired time. Subsequently, the cells are washed with PBS and lysed using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies against HER2, EGFR1, IGF1R, Hsp70, Hsp27, cleaved PARP, and caspase-3 overnight at 4°C.
-
Secondary Antibody Incubation and Detection: After washing with TBST, the membrane is incubated with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Molecular Interactions and Experimental Processes
To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.
Caption: HSP90 inhibition pathway by this compound.
Caption: Experimental workflow for evaluating this compound.
Caption: Logical flow of this compound's cellular effects.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of 17-AEP-GA
Immediate Safety Advisory: The identifier "17-AEP-GA" does not correspond to a recognized chemical in standard chemical databases. The proper and safe disposal of any chemical substance is entirely dependent on its specific properties and associated hazards. Therefore, the first and most critical step is to accurately identify the chemical and consult its Safety Data Sheet (SDS). Disposal without proper identification can lead to dangerous reactions, environmental contamination, and regulatory violations.
This guide provides a procedural framework for researchers, scientists, and drug development professionals to safely manage and dispose of an internally coded or unidentified chemical like "this compound".
Step 1: Chemical Identification and Locating the Safety Data Sheet (SDS)
Before any disposal procedures can be initiated, the identity of the substance must be determined.
Actionable Steps:
-
Internal Documentation: Check laboratory notebooks, inventory records, and internal databases for any reference to "this compound". This internal code may be linked to a specific chemical name or formula.
-
Container Labeling: Carefully examine the original container for any additional labels, manufacturer information, or chemical structures.
-
Consult Colleagues: Inquire with the principal investigator, lab manager, or the researcher who originally synthesized or procured the substance.
-
Analytical Characterization: If the chemical's identity cannot be determined through documentation, it
Essential Safety and Handling Protocols for 17-AEP-GA
Disclaimer: As of December 2025, specific safety data for "17-AEP-GA" is not publicly available. The following guidelines are based on best practices for handling potent, potentially cytotoxic, or uncharacterized chemical compounds in a research and drug development setting. It is imperative to conduct a thorough risk assessment and consult with your institution's Environmental Health and Safety (EHS) department before handling this substance.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Our aim is to be your preferred source for laboratory safety, building trust by providing value beyond the product itself.
Personal Protective Equipment (PPE)
Due to the unknown toxicological profile of this compound, a conservative approach to PPE is required to minimize exposure through inhalation, skin contact, or ingestion.[1][2] The following table summarizes the mandatory PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Double Gloves | Wear two pairs of chemotherapy-rated nitrile gloves. The outer glove should be changed immediately upon suspected contamination. |
| Body Protection | Disposable Gown | A disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene) is required. Cuffs should be tucked into the inner gloves. |
| Eye Protection | Safety Goggles | ANSI Z87.1-compliant safety goggles must be worn to protect against splashes and aerosols. |
| Face Protection | Face Shield | A full-face shield should be worn over safety goggles, especially when there is a risk of splashes or splattering. |
| Respiratory Protection | N95 or Higher Respirator | An N95 or higher-rated respirator is mandatory when handling the powdered form of the compound or when there is a potential for aerosol generation. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to ensure the safety of all laboratory personnel. The following step-by-step operational plan should be implemented.
2.1. Receiving and Storage
-
Receiving: Upon receipt, inspect the package for any signs of damage or leakage in a designated containment area.
-
Storage: Store this compound in a clearly labeled, sealed, and shatterproof secondary container. The storage location should be a designated, ventilated, and access-controlled area away from incompatible materials.
2.2. Preparation and Experimentation
-
Controlled Environment: All handling of this compound, including weighing, reconstitution, and addition to experimental systems, must be performed within a certified chemical fume hood or a Class II Biological Safety Cabinet to control exposure at the source.[3]
-
Weighing: Use a dedicated and calibrated analytical balance within the containment enclosure. Use a disposable weighing paper or boat.
-
Reconstitution: If the compound is a solid, add the solvent slowly to avoid aerosolization. Use Luer-lock syringes and needles to prevent accidental disconnection.[4]
-
Experimental Workflow: A diagram of the experimental workflow is provided below to visualize the safe handling process.
2.3. Spill Management
-
Immediate Actions: In case of a spill, evacuate the immediate area and alert others.[2]
-
Spill Kit: Use a designated cytotoxic drug spill kit.
-
Cleanup: Wearing appropriate PPE, contain the spill with absorbent materials. Clean the area with a suitable deactivating agent, followed by a thorough cleaning with soap and water.[2] All materials used for cleanup must be disposed of as cytotoxic waste.
Disposal Plan
All waste materials contaminated with this compound must be handled as hazardous cytotoxic waste.
-
Waste Segregation:
-
Sharps: Needles, syringes, and other contaminated sharps must be placed in a designated, puncture-resistant sharps container labeled "Cytotoxic Waste."
-
Solid Waste: Gloves, gowns, lab plasticware, and other contaminated solid materials should be disposed of in a dedicated, leak-proof, and clearly labeled "Cytotoxic Waste" container.
-
Liquid Waste: Unused solutions and contaminated liquid waste should be collected in a sealed, leak-proof, and shatterproof container labeled "Cytotoxic Liquid Waste."
-
-
Final Disposal: All cytotoxic waste must be disposed of through the institution's hazardous waste management program. Do not mix with regular laboratory or biohazardous waste.
Logical Relationship Diagram
The following diagram illustrates the logical relationships in the safe handling and disposal of this compound, emphasizing the continuous cycle of risk assessment and control.
By adhering to these stringent safety protocols, researchers can minimize their risk of exposure and ensure a safe laboratory environment when working with this compound. Continuous vigilance and a proactive approach to safety are paramount.
References
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